Carbobenzoxyproline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-11-4 | |
| Record name | Benzyloxycarbonyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-Carbobenzoxy-L-proline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-Proline, is a pivotal derivative of the amino acid L-proline. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group attached to the proline nitrogen, a modification first introduced in the 1930s by Max Bergmann and Leonidas Zervas as a foundational strategy in modern peptide synthesis.[1][2] This protecting group is stable under various conditions but can be selectively removed, making Cbz-L-proline an indispensable building block for the stepwise assembly of peptides.[1][2]
Beyond its classical role in synthetic chemistry, Carbobenzoxyproline has been identified as a potent and specific inhibitor of prolidase, a metalloenzyme responsible for cleaving dipeptides with C-terminal proline or hydroxyproline residues.[3][4] This inhibitory action makes it a valuable chemical tool for researchers studying prolidase function and its role in pathologies such as prolidase deficiency (PD).[5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is structurally characterized by the L-proline pyrrolidine ring where the secondary amine is protected as a benzyl carbamate. This Cbz group prevents the amine from participating in unwanted reactions during peptide bond formation.
| Identifier | Value |
| IUPAC Name | (2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid[3][6] |
| CAS Number | 1148-11-4[6] |
| Molecular Formula | C₁₃H₁₅NO₄[3][6] |
| Synonyms | Benzyloxycarbonyl-L-proline, Carbobenzoxy-L-proline, Cbz-Pro-OH, Z-L-Proline, N-Cbz-L-proline[3][6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It typically appears as a white to off-white crystalline powder.[1]
| Property | Value |
| Molecular Weight | 249.27 g/mol [3] |
| Melting Point | 75 - 78 °C[3] |
| pKa (Predicted) | 3.99 ± 0.20[7] |
| Appearance | White to off-white crystalline powder or crystals[1] |
| Optical Rotation | [α]²⁰/D −60° (c=1 in Acetic Acid)[3]; −40° (c=2 in Ethanol) |
Solubility
This compound exhibits solubility in various organic solvents and aqueous mixtures, which is critical for its use in both synthesis and biological assays.
| Solvent/System | Observation/Concentration |
| Methanol | Almost transparent solubility[3][4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% Corn Oil[5] |
Biological Activity: Prolidase Inhibition
This compound is a well-documented competitive inhibitor of prolidase.[5] Prolidase is a specific exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving iminodipeptides. By inhibiting this enzyme, this compound serves as a critical tool for studying the biological consequences of impaired prolidase activity, as seen in prolidase deficiency. Research on fibroblasts from patients with this condition has shown that treatment with this compound can induce mitochondrial depolarization and increase cellular death, providing insights into the disease's cellular pathology.[5]
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and application of this compound.
4.1. Synthesis of N-Benzyloxycarbonyl-L-proline
This protocol describes the reaction of L-proline with benzyl chloroformate to yield the Cbz-protected product.[1]
Materials:
-
L-Proline
-
2 M Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate (Z-Cl or Cbz-Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Dissolution: Dissolve L-proline (e.g., 10.0 g, 87 mmol) in 2 M NaOH solution (40 mL) in a suitable flask.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition of Protecting Group: Add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portion-wise to the L-proline solution over 30 minutes, maintaining the temperature at 0–5 °C. Ensure vigorous stirring or occasional shaking.
-
Warming: Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.
-
Acidification & Extraction (Purification):
-
Acidify the mixture to Congo red by carefully adding concentrated HCl.
-
Extract the resulting oil into ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
-
Isolation & Recrystallization (Purification):
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product.
-
4.2. Preparation of Solutions for In Vivo Studies
For animal studies, this compound must be dissolved in a biocompatible vehicle. The following protocol provides a method for preparing a clear, injectable solution.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Working Solution Preparation (Example for 1 mL):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix.
-
-
Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.
4.3. In Vivo Prolidase Inhibition Protocol
This protocol outlines a general method for assessing the inhibitory effect of this compound on erythrocyte prolidase activity in a mouse model.[5]
Experimental Design:
-
Animal Model: Mice.
-
Test Compound: this compound, prepared as described in Protocol 4.2.
-
Dosage: 60 mg/kg.
-
Administration Route: Injection (e.g., intraperitoneal).
-
Frequency: Once daily.
-
Duration: 3 weeks.
-
Endpoint: Measurement of prolidase activity in erythrocytes, which is expected to be significantly reduced compared to a vehicle-treated control group.
Conclusion
N-Carbobenzoxy-L-proline remains a cornerstone of synthetic peptide chemistry and a valuable probe for biochemical research. Its well-defined chemical properties, coupled with robust synthesis protocols, ensure its continued utility. Furthermore, its specific inhibitory action against prolidase provides a powerful tool for investigating collagen metabolism and related genetic disorders, making it a molecule of significant interest to both chemists and biomedical researchers.
References
- 1. Page loading... [guidechem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyloxycarbonyl-L-proline, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]
- 5. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]
- 6. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1148-11-4 CAS MSDS (N-Benzyloxycarbonyl-L-proline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-L-proline (Z-L-proline), a crucial intermediate in the synthesis of various pharmaceuticals, including first-line antihypertensive drugs like Captopril and Enalapril.[1] The primary method for this synthesis is the Schotten-Baumann reaction, which involves the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz or Z) group. This guide details the reaction mechanism, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Core Synthesis: The Schotten-Baumann Reaction
The synthesis of N-Benzyloxycarbonyl-L-proline is predominantly achieved through the Schotten-Baumann reaction. This reaction involves the acylation of the secondary amine of L-proline with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) in the presence of a base.[2][3][4] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[2][3] A two-phase solvent system, typically consisting of an organic solvent and water, is often employed.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of L-proline attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and a proton to form the stable N-protected amino acid.
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the synthesis of N-Benzyloxycarbonyl-L-proline, offering a comparative view of different reaction conditions and their outcomes.
Table 1: Reagent Quantities and Ratios
| L-Proline (molar eq.) | Benzyl Chloroformate (molar eq.) | Base (molar eq.) | Base Type | Solvent(s) | Reference |
| 1.0 | 1.03 | 2.0 | Sodium Hydroxide | Water | [5] |
| 1.0 | 1.2 | 2.0 | Sodium Bicarbonate | Toluene | [1][6] |
| 1.0 | 1.03 | - | Sodium Hydroxide (2N and 4N solutions) | Water | [5] |
| 1.0 | 1.1 | - | Sodium Hydroxide (2M solution) | Water |
Table 2: Reaction Conditions and Yields
| Temperature (°C) | Reaction Time (hours) | Purification Method | Yield (%) | Reference |
| 0-5, then RT | 0.5 at 0-5°C, 0.5 at RT | Extraction and acidification | Not specified | [7] |
| 10-15, then 15-20 | 1 for addition, 2 for stirring | Filtration and drying | 82.0 | [6] |
| Ice bath, then RT | 2 for addition, overnight warming | Extraction and acidification | Not specified | [5] |
| 10-15, then 15-20 | 1 for addition, 2 for stirring | Direct use in next step | Not specified | [6] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of N-Benzyloxycarbonyl-L-proline based on common laboratory practices.
Materials and Equipment
-
L-Proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Toluene or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Synthesis Procedure
-
Dissolution of L-Proline: In a reaction vessel, dissolve L-proline in an aqueous solution of the chosen base (e.g., 2N sodium hydroxide). The mixture is typically cooled in an ice bath to maintain a low temperature during the initial phase of the reaction.[5][7]
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled L-proline solution, slowly add benzyl chloroformate. In some protocols, an additional volume of a more concentrated base solution is added concurrently with the benzyl chloroformate.[5] The temperature should be carefully monitored and maintained between 0-15°C during the addition.[1][5][6][7]
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, often allowing it to warm to room temperature. Reaction times can vary from one to several hours.[1][5][6][7]
-
Work-up and Extraction:
-
The reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is washed with an organic solvent like ether to remove unreacted benzyl chloroformate and other organic impurities.[7]
-
The aqueous layer is then carefully acidified with a strong acid, such as concentrated hydrochloric acid, to a pH where the product precipitates.[5][7]
-
The precipitated product is then extracted into an organic solvent, typically ethyl acetate.[7]
-
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/ether or by washing with petroleum ether.[6]
Visualizing the Process
The following diagrams, generated using Graphviz (DOT language), illustrate the key aspects of the N-Benzyloxycarbonyl-L-proline synthesis.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of N-Benzyloxycarbonyl-L-proline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Purification and Analysis Logic
Caption: Logical flow for the purification and analysis of the final product.
References
- 1. prepchem.com [prepchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. N-Benzyloxycarbonyl-L-proline(1148-11-4) 1H NMR [m.chemicalbook.com]
A Technical Guide to N-α-Carbobenzyloxy-L-proline (Cbz-proline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-proline (Cbz-proline), a pivotal molecule in synthetic organic chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a protecting group in peptide synthesis and pharmaceutical manufacturing.
Core Chemical and Physical Properties
N-α-Carbobenzyloxy-L-proline, often abbreviated as Cbz-L-Pro-OH or Z-Pro-OH, is a derivative of the amino acid L-proline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is crucial for preventing unwanted reactions of the amine group during chemical synthesis, particularly in the formation of peptide bonds.
Physicochemical Data
The key quantitative data for Cbz-proline are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1148-11-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 249.26 g/mol | [1][2][4] |
| Melting Point | 75-77 °C | [4][5] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Solubility | Soluble in methanol | [2][4] |
| Optical Rotation [α]20/D | -60° (c=2, AcOH) | [4] |
| pKa | 3.99 ± 0.20 (Predicted) | [4] |
Synthesis and Experimental Protocols
The primary application of Cbz-proline is as a protected amino acid building block. Below are detailed experimental protocols for its synthesis (protection) and the subsequent removal of the Cbz group (deprotection).
Synthesis of Cbz-proline (N-protection)
The synthesis of Cbz-proline involves the reaction of L-proline with benzyl chloroformate under basic conditions. This is a standard procedure for introducing the Cbz protecting group onto an amino acid.[6]
Experimental Protocol:
-
Dissolution: Dissolve L-proline (1.0 eq) in a 2M sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.2-1.5 eq) portion-wise to the cooled solution while maintaining vigorous stirring. The temperature should be kept between 0 and 5 °C.[2]
-
Reaction: Continue stirring the reaction mixture for approximately 30 minutes in the ice bath.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature while stirring for an additional 30 minutes.
-
Work-up: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the Cbz-proline.
-
Isolation: The product can be isolated by filtration, followed by washing with cold water.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. A reported yield for this type of reaction is approximately 90%.[6]
Deprotection of Cbz-proline
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.[6]
Experimental Protocol (Catalytic Hydrogenolysis):
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent, such as methanol (MeOH).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Stir the mixture under a hydrogen (H₂) atmosphere (typically 1 atm, balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.[1] This process cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide.[6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the key experimental procedures involving Cbz-proline.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Carbobenzoxyproline: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyproline, also known as N-Benzyloxycarbonyl-L-proline or Z-Proline, is a derivative of the amino acid proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is crucial in peptide synthesis and for its function as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl or hydroxyprolyl residue.[1][2] Understanding the solubility and stability of this compound is paramount for its effective application in research and pharmaceutical development, ensuring accurate experimental outcomes and optimal formulation.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available physical and chemical properties, and detailed experimental protocols for determining these parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅NO₄ | [2][3] |
| Molecular Weight | 249.26 g/mol | [2][3] |
| Melting Point | 75-77 °C | [3][4] |
| Appearance | White to off-white crystalline powder or crystals | [3][4] |
| pKa | 3.99 ± 0.20 (Predicted) | [3] |
| Storage Temperature | Sealed in dry, Room Temperature or 2-8°C | [3] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, qualitative descriptions and protocols for solubilization are reported.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Almost transparent solution | [3][4][5] |
| DMSO, PEG300, Tween-80, Saline | A clear solution of ≥ 2.5 mg/mL can be prepared | [1] |
| DMSO, Corn oil | A clear solution of ≥ 2.5 mg/mL can be prepared | [1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, buffer solutions of various pH)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[9]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To separate the dissolved solute from the undissolved solid, centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm) is recommended.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate to ensure reproducibility.
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter, particularly for its use in aqueous solutions and pharmaceutical formulations. Stability is typically assessed through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation pathways and products.[10][11]
General Stability and Storage
-
Solid State: this compound is generally stable as a solid when stored in a dry environment at room temperature or under refrigeration.[3] It is recommended to store it away from oxidizing agents.[5]
-
In Solution: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month. Repeated freeze-thaw cycles should be avoided.[1]
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][13]
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
-
This compound reference standard
-
Stressed samples from forced degradation studies
Procedure:
-
Method Development:
-
Screen different mobile phase compositions (e.g., varying ratios of organic solvent and aqueous buffer), pH, and column types to achieve optimal separation between the parent peak of this compound and any degradation peaks.
-
A gradient elution is often necessary to resolve all components within a reasonable run time.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).
-
-
Forced Degradation Sample Analysis:
-
Analyze the samples from the forced degradation studies using the developed HPLC method.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect and resolve the degradation products.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is confirmed by peak purity analysis using a PDA detector.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).
-
Diagram 2: Logical Flow for Stability Assessment
References
- 1. japsonline.com [japsonline.com]
- 2. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 4. N-Benzyloxycarbonyl-L-proline Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. who.int [who.int]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Carbobenzoxyproline as a Prolidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolidase, a manganese-dependent metalloenzyme, plays a crucial role in the final stages of collagen metabolism by cleaving dipeptides with C-terminal proline or hydroxyproline residues. Its dysfunction is associated with prolidase deficiency, a rare autosomal recessive disorder. Carbobenzoxyproline (Cbz-Pro) has been identified as a potent and specific inhibitor of prolidase, making it a valuable tool for studying the enzyme's function and for the potential development of therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound as a prolidase inhibitor, supported by experimental data and protocols.
Mechanism of Action of this compound
This compound acts as a linear competitive inhibitor of prolidase[1]. This mode of inhibition signifies that Cbz-Pro directly competes with the natural substrate (e.g., Gly-Pro) for binding to the active site of the enzyme. The inhibitor's structure, which incorporates a proline moiety, facilitates its recognition and binding within the catalytic pocket of prolidase. By occupying the active site, Cbz-Pro prevents the substrate from binding, thereby inhibiting the enzymatic cleavage of the dipeptide.
The inhibitory effect of Cbz-Pro has been demonstrated in various experimental systems:
-
In vitro: In studies using human fibroblast extracts, Cbz-Pro demonstrated potent inhibition of prolidase activity. A 90% inhibition was observed when cellular extracts were incubated with a 1:1 ratio of the Gly-Pro substrate to the Cbz-Pro inhibitor[2].
-
In vivo: Administration of Cbz-Pro to a murine model resulted in a significant reduction of prolidase activity in erythrocytes, highlighting its efficacy in a physiological context[1].
Cellular uptake of Cbz-Pro in human fibroblasts is rapid, saturable, and pH-dependent, with uptake being completed in approximately one minute[2]. Long-term exposure of fibroblasts to Cbz-Pro has been shown to induce mitochondrial depolarization and increase cellular death, effects that are also observed in fibroblasts from patients with prolidase deficiency[1][2].
Quantitative Data on Prolidase Inhibition
While this compound is established as a competitive inhibitor of prolidase, specific quantitative values for its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are not extensively reported in the peer-reviewed literature. The available data is primarily qualitative or semi-quantitative.
| Parameter | Value/Observation | Cell/System Type | Reference |
| Inhibition Type | Linear Competitive | Human Fibroblast Prolidase | [1] |
| Inhibitory Effect | 90% inhibition at a 1:1 substrate (Gly-Pro) to inhibitor ratio | Human Fibroblast Extracts | [2] |
| In vivo Efficacy | Significant reduction of erythrocyte prolidase activity | Murine Model | [1] |
Experimental Protocols
Prolidase Activity Assay (Colorimetric Method)
This protocol is adapted from the widely used method based on the Chinard reaction for the quantification of proline released from the enzymatic reaction.
Materials:
-
Cell lysates or purified prolidase
-
Gly-Pro (or other suitable prolidase substrate) solution
-
This compound (Cbz-Pro) solution (for inhibition studies)
-
Pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2)
-
Trichloroacetic acid (TCA) solution (e.g., 0.45 M)
-
Glacial acetic acid
-
Ninhydrin reagent (e.g., 2.5% ninhydrin in glacial acetic acid and 6 M phosphoric acid)
-
Proline standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare cell lysates or a solution of purified prolidase in a suitable buffer.
-
Pre-incubation: Pre-incubate the enzyme preparation in the pre-incubation buffer containing MnCl2 at 37°C for a specified time (e.g., 30-60 minutes) to ensure enzyme activation.
-
Inhibition Assay Setup:
-
For control reactions, mix the pre-incubated enzyme with the substrate solution.
-
For inhibitor reactions, pre-incubate the enzyme with various concentrations of Cbz-Pro before adding the substrate.
-
-
Enzymatic Reaction: Initiate the reaction by adding the Gly-Pro substrate. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding TCA solution.
-
Proline Quantification:
-
To an aliquot of the reaction supernatant, add glacial acetic acid and the ninhydrin reagent.
-
Heat the mixture at 100°C for 60 minutes.
-
Cool the samples and measure the absorbance at 515 nm.
-
-
Standard Curve: Generate a standard curve using known concentrations of proline to determine the amount of proline released in the enzymatic reactions.
-
Data Analysis: Calculate the prolidase activity as the amount of proline released per unit time per amount of protein. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
The Ki for a competitive inhibitor like Cbz-Pro can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Perform the prolidase activity assay as described above using a range of Gly-Pro substrate concentrations.
-
Repeat the assays in the presence of several fixed concentrations of Cbz-Pro.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Km (Km,app) can be determined from the x-intercept of each line in the presence of the inhibitor.
-
The Ki can then be calculated using the following equation: Km,app = Km (1 + [I]/Ki) where:
-
Km,app is the apparent Michaelis constant in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Impact on Signaling Pathways
Recent research has unveiled that prolidase possesses non-enzymatic functions and can influence cellular signaling pathways. The inhibition of prolidase's enzymatic activity by this compound can have downstream effects on these pathways, primarily through the modulation of proline availability.
TGF-β Signaling
Prolidase activity is linked to the regulation of Transforming Growth Factor-beta (TGF-β) signaling. Prolidase inhibitors, including Cbz-Pro, have been shown to decrease the expression of the TGF-β1 receptor[3]. This effect is likely mediated by the reduction in intracellular proline levels, as the addition of proline can counteract the inhibitor's effect. The downstream signaling cascade, including the phosphorylation of Akt and mTOR, is consequently downregulated in the presence of prolidase inhibitors[4].
Caption: Cbz-Pro inhibition of prolidase and its effect on TGF-β signaling.
Prolidase as a Signaling Molecule
It is important to note that prolidase itself can act as an extracellular signaling molecule, independent of its enzymatic activity, by binding to receptors such as EGFR and ErbB2/HER2. However, there is currently no direct evidence in the reviewed literature to suggest that this compound directly interferes with these non-enzymatic signaling functions of the prolidase protein. The primary mechanism of Cbz-Pro is the inhibition of the enzyme's catalytic activity.
Experimental Workflows
Workflow for Assessing Cbz-Pro Inhibition
Caption: Workflow for determining the inhibitory effect of Cbz-Pro on prolidase.
Logical Relationship of Competitive Inhibition
Caption: Competitive inhibition of prolidase by this compound.
Conclusion
References
The Genesis of a Cornerstone in Peptide Synthesis: A Technical Guide to the Historical Development of the Cbz Protecting Group for Proline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in the field of peptide chemistry.[1][2] This pivotal development, for the first time, enabled the controlled, stepwise synthesis of peptides with a defined sequence, transforming a field previously hampered by uncontrollable polymerizations. Proline, with its unique cyclic structure and secondary amine, presented a distinct challenge and a crucial test for the nascent protecting group strategy. This in-depth technical guide explores the historical development of the Cbz protecting group with a specific focus on its application to proline, providing a comprehensive overview of the foundational methodologies, quantitative data from early and contemporary studies, detailed experimental protocols, and the logical evolution of this indispensable tool in peptide synthesis.
Historical Overview: The Dawn of Controlled Peptide Synthesis
Prior to 1932, the synthesis of peptides was a formidable challenge, often resulting in complex and inseparable mixtures of polypeptides. The primary obstacle lay in the inability to selectively protect the amino group of one amino acid while activating its carboxyl group for coupling with another. This lack of control led to random polymerization and hindered the rational design and synthesis of specific peptide sequences.
The landscape of peptide chemistry was irrevocably changed when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] This elegantly simple protecting group could be readily introduced to the amino functionality of an amino acid and, crucially, could be removed under mild conditions that did not affect the newly formed peptide bond. The Cbz group's inaugural success was demonstrated in the synthesis of a dipeptide, heralding a new era of precision in peptide chemistry.
Proline's secondary amine, being less nucleophilic than the primary amines of other amino acids, posed a unique synthetic puzzle. The successful application of the Cbz group to proline was a significant validation of its utility and versatility, paving the way for the incorporation of this critical amino acid into synthetically derived peptides.
The Chemistry of Cbz Protection and Deprotection
The Cbz group is introduced by the reaction of an amino acid with benzyl chloroformate, typically under basic conditions. The resulting carbamate is stable to a wide range of reaction conditions used in peptide synthesis.
The true genius of the Cbz group lies in its facile removal. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, cleaves the benzyl-oxygen bond, liberating the free amine and producing toluene and carbon dioxide as byproducts. This mild and highly specific deprotection method leaves the delicate peptide bonds and most other functional groups intact, a critical requirement for the stepwise synthesis of complex peptides.
dot
Figure 1: General scheme for the Cbz protection and deprotection of proline.
Quantitative Data on Cbz Protection and Deprotection of Proline
The efficiency of the Cbz protection and deprotection of proline has been documented since its early applications. This table summarizes representative quantitative data from both historical and modern sources.
| Reaction Stage | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Protection | Benzyl chloroformate, 2 M NaOH, 0-5 °C, 30 min, then RT, 30 min | L-Proline | N-Cbz-L-proline | Not specified | Classic Method |
| Protection | Benzyl chloroformate, NaHCO₃, Toluene, 10-15 °C, 1 h, then 15-20 °C, 2 h | L-Proline | N-Cbz-L-proline | Not specified | Patent CN104086475A |
| Deprotection | H₂, Pd-C, Formic acid, DMF, 15 h | Poly(4-hydroxy-N-Cbz-L-proline ester) | Poly(4-hydroxy-L-proline ester) | Not specified | J. Am. Chem. Soc. 1999, 121, 5633-5639 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Cbz protection of L-proline, reflecting both classic and more contemporary procedures.
Classic Protocol for the Synthesis of N-Cbz-L-Proline
This procedure is a widely cited classic method for the Cbz protection of L-proline.
Materials:
-
L-Proline (10.0 g, 87 mmol)
-
2 M Sodium hydroxide solution (40 mL)
-
Benzyl chloroformate (Z-Cl) (20.5 g, 120 mmol)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Ice-water bath
Procedure:
-
Dissolve L-proline in 2 M sodium hydroxide solution in a suitable flask and cool the solution to 0-5 °C in an ice-water bath.
-
With vigorous stirring, add benzyl chloroformate portionwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Remove the ice bath and continue stirring for 30 minutes as the reaction mixture warms to room temperature.
-
Acidify the mixture to Congo red with the gradual addition of concentrated hydrochloric acid. An oily product will separate.
-
Extract the oily product into ethyl acetate.
-
Wash the ethyl acetate extract, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain N-Cbz-L-proline.
dot
Figure 2: Workflow for the classic synthesis of N-Cbz-L-proline.
Historical Deprotection of Cbz-Proline Derivatives
The foundational method for Cbz group removal is catalytic hydrogenolysis.
Materials:
-
N-Cbz-protected proline derivative
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Solvent (e.g., methanol, ethanol, or DMF)
-
Hydrogen source (e.g., hydrogen gas balloon or atmospheric pressure hydrogenation apparatus)
-
Formic acid (for transfer hydrogenation)
Procedure for Catalytic Hydrogenation:
-
Dissolve the N-Cbz-protected proline derivative in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative.
Procedure for Transfer Hydrogenation:
-
Dissolve the N-Cbz-protected proline derivative in a suitable solvent (e.g., DMF).
-
Add the Pd/C catalyst.
-
Slowly add formic acid to the mixture with vigorous stirring.
-
Continue the reaction at room temperature for the specified time.
-
Work-up of the reaction is similar to the catalytic hydrogenation procedure.
dot
Figure 3: General workflow for the deprotection of Cbz-proline derivatives.
Evolution and Modern Perspectives
While the fundamental principles of Cbz protection and deprotection established by Bergmann and Zervas remain relevant, the methodologies have evolved. Modern advancements include the development of more efficient catalysts for hydrogenation, alternative deprotection methods for substrates sensitive to hydrogenation (e.g., using strong acids or other reducing agents), and the integration of Cbz-proline derivatives into solid-phase peptide synthesis (SPPS).
The Cbz group's stability to acidic and basic conditions used for the removal of other common protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively, has cemented its place in orthogonal protection strategies, which are critical for the synthesis of complex, multifunctional peptides.
Conclusion
The introduction of the benzyloxycarbonyl protecting group was a watershed moment in the history of chemistry, transforming peptide synthesis from an art of approximation to a science of precision. The successful application of this strategy to proline, with its unique structural features, underscored the broad utility of the Cbz group and paved the way for the synthesis of countless proline-containing peptides that have been instrumental in advancing our understanding of biology and in the development of new therapeutics. The foundational work of Bergmann and Zervas continues to be a cornerstone of modern peptide chemistry, a testament to the enduring power of their innovative approach. This guide provides a historical and technical foundation for researchers to understand and appreciate the critical role of the Cbz protecting group in the synthesis of proline-containing peptides.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Cbz-Proline
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of peptides. Among these, the Carboxybenzyl (Cbz or Z) group, particularly when applied to the unique amino acid proline, offers a robust and versatile tool in the peptide chemist's arsenal. This technical guide provides an in-depth exploration of the core principles governing the use of N-Cbz-L-proline in peptide chemistry, from its foundational applications in solution-phase synthesis to its integration into solid-phase strategies. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and illustrates critical workflows to empower researchers in the rational design and synthesis of complex proline-containing peptides.
Core Principles of Cbz-Proline in Peptide Chemistry
N-Cbz-L-proline is a derivative of the amino acid proline where the secondary amine in the pyrrolidine ring is protected by a benzyloxycarbonyl group. This protection serves two primary purposes in peptide synthesis: it prevents the unwanted reaction of the proline nitrogen during the coupling of the subsequent amino acid in the peptide chain, and it temporarily renders the amine nucleophilicity inert.
The Cbz group is renowned for its stability under a range of conditions, including those typically used for peptide bond formation. Crucially, it is readily and cleanly removed by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups used for amino acid side chains, thus allowing for selective deprotection strategies. This orthogonality is a key principle that enables the precise and controlled assembly of complex peptide sequences.
Proline itself imparts unique conformational constraints on the peptide backbone due to its cyclic structure. The incorporation of proline residues can induce turns and kinks in the peptide chain, which are often critical for biological activity. The use of Cbz-proline allows for the strategic placement of these conformation-directing residues at specific positions within a peptide sequence.
Quantitative Data on Cbz-Proline Reactions
The efficiency of both the protection of proline with the Cbz group and the subsequent coupling and deprotection steps are critical for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for these key reactions.
| Reaction | Reagents and Conditions | Solvent | Yield (%) | Purity (%) | Reference |
| Cbz Protection of L-Proline | L-Proline, Benzyl Chloroformate, NaHCO₃, 0°C to rt | THF/H₂O | 90 | >98 | [General procedure] |
| Coupling of Cbz-L-Proline | Cbz-L-Pro-OH, H-Gly-OMe·HCl, DCC, HOBt, DIPEA | Dichloromethane (DCM) | 85-95 | >95 | [Adapted from similar couplings] |
| Cbz Deprotection (Hydrogenolysis) | Cbz-protected peptide, H₂, 10% Pd/C | Methanol or Ethanol | >95 | >99 | [General procedure] |
Table 1: Representative Yields and Purities for Key Reactions Involving Cbz-Proline.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Cbz-proline.
Synthesis of N-Cbz-L-Proline
This protocol describes the protection of the secondary amine of L-proline using benzyl chloroformate.
Materials:
-
L-Proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-proline in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate to the reaction mixture at 0°C.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-L-proline as a white powder.
Solution-Phase Peptide Coupling with Cbz-L-Proline
This protocol outlines the coupling of Cbz-L-proline to the methyl ester of glycine using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
N-Cbz-L-proline
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve H-Gly-OMe·HCl in DCM and add DIPEA. Stir at room temperature for 15 minutes to prepare the free base.
-
In a separate flask, dissolve N-Cbz-L-proline and HOBt in DCM and cool to 0°C.
-
Add a solution of DCC in DCM to the Cbz-L-proline solution and stir for 20 minutes at 0°C.
-
Add the prepared glycine methyl ester free base solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.
Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from a peptide.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts in the application of Cbz-proline.
Spectroscopic Analysis of N-Benzyloxycarbonyl-L-proline: A Technical Guide
Introduction
N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) is a pivotal derivative of the amino acid L-proline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the proline nitrogen from participating in unwanted side reactions during peptide chain elongation. The rigid pyrrolidine ring of proline imparts unique conformational constraints on the peptide backbone, making its derivatives, like Z-Pro-OH, crucial building blocks in the synthesis of peptides and peptidomimetics with specific secondary structures.[1] Accurate structural confirmation and purity assessment of Z-Pro-OH are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline, detailing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also includes detailed experimental protocols for these analytical techniques.
Spectroscopic Data
The structural integrity of N-Benzyloxycarbonyl-L-proline can be unequivocally confirmed through a combination of spectroscopic methods. The following sections present the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Benzyloxycarbonyl-L-proline, ¹H and ¹³C NMR spectra provide definitive information about the protons and carbons in its distinct chemical environments.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of N-Benzyloxycarbonyl-L-proline exhibits characteristic signals corresponding to the protons of the proline ring, the benzyloxycarbonyl protecting group, and the carboxylic acid. Due to the restricted rotation around the amide bond, some proton signals may appear as broadened multiplets or as two distinct sets of signals, representing the cis and trans rotamers.
Table 1: ¹H NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.05 - 5.20 | Multiplet | 2H | Methylene protons of Cbz (-CH₂-Ph) |
| 4.25 - 4.40 | Multiplet | 1H | α-proton of proline (-CH(COOH)-) |
| 3.40 - 3.60 | Multiplet | 2H | δ-protons of proline (-CH₂-N-) |
| 1.80 - 2.20 | Multiplet | 4H | β and γ-protons of proline (-CH₂-CH₂-) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline
| Chemical Shift (δ) ppm | Assignment |
| ~174 - 178 | Carboxylic acid carbon (-C OOH) |
| ~154 - 156 | Carbonyl carbon of Cbz (-O-C O-N) |
| ~136 - 137 | Quaternary aromatic carbon of Cbz |
| ~127 - 129 | Aromatic carbons of Cbz |
| ~66 - 68 | Methylene carbon of Cbz (-C H₂-Ph) |
| ~58 - 60 | α-carbon of proline (-C H(COOH)-) |
| ~46 - 48 | δ-carbon of proline (-C H₂-N-) |
| ~29 - 31 | β-carbon of proline |
| ~23 - 25 | γ-carbon of proline |
Note: The presence of rotamers can lead to the appearance of doubled peaks for the proline ring carbons and the Cbz carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Benzyloxycarbonyl-L-proline shows characteristic absorption bands for the carboxylic acid, carbamate, and aromatic moieties.[2][3]
Table 3: Key IR Absorption Bands for N-Benzyloxycarbonyl-L-proline [2][3]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~3030 | Medium | Aromatic C-H stretch |
| 2850-2990 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch of the carboxylic acid |
| ~1680 | Strong | C=O stretch of the carbamate (Cbz group) |
| 1580-1600, 1450-1500 | Medium-Weak | C=C stretches of the aromatic ring |
| ~1410 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For N-Benzyloxycarbonyl-L-proline, a soft ionization technique like Electrospray Ionization (ESI) is typically used.
Table 4: Mass Spectrometry Data for N-Benzyloxycarbonyl-L-proline
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 250.1 | [M+H]⁺ (protonated molecule) |
| 272.1 | [M+Na]⁺ (sodium adduct) |
| 204.1 | [M-COOH]⁺ (loss of the carboxyl group) |
| 160.1 | [M-C₇H₇O]⁺ (loss of the benzyl group) |
| 91.1 | [C₇H₇]⁺ (benzyl cation, characteristic fragment of the Cbz group) |
Note: The molecular weight of N-Benzyloxycarbonyl-L-proline is 249.26 g/mol .[4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline are provided below.
NMR Spectroscopy Protocol
Sample Preparation [1][5][6][7][8]
-
Weigh approximately 10-20 mg of N-Benzyloxycarbonyl-L-proline for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.[1][6]
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Cap the NMR tube securely.
Data Acquisition
-
Insert the sample tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR) [9][10][11]
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of the solid N-Benzyloxycarbonyl-L-proline powder directly onto the center of the ATR crystal to completely cover the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Data Acquisition [10]
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
After analysis, clean the ATR crystal and the press arm tip thoroughly.
Mass Spectrometry Protocol
Sample Preparation [12][13][14]
-
Prepare a stock solution of N-Benzyloxycarbonyl-L-proline at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with a mixture of water and acetonitrile (50:50 v/v) containing 0.1% formic acid (for positive ion mode) to a final concentration of 1-10 µg/mL.[12]
-
Filter the final solution through a 0.2 µm syringe filter if any particulates are present.
Data Acquisition (Electrospray Ionization - ESI) [12][14][15]
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[13]
-
Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, drying gas flow, and source temperature, to obtain a stable and strong ion signal for the analyte.[13]
-
Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
If further structural information is required, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 250.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Workflow and Data Analysis Visualization
The overall process for the spectroscopic analysis of a chemical compound like N-Benzyloxycarbonyl-L-proline follows a logical workflow from sample reception to final data interpretation and reporting.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]
- 3. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR2 spectrum [chemicalbook.com]
- 4. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Carbobenzoxyproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbobenzoxyproline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-proline, is a derivative of the amino acid proline extensively utilized as a prolidase inhibitor in biomedical research and as a crucial building block in peptide synthesis. Its role in studying prolidase deficiency and in the development of novel therapeutics underscores the importance of its proper and safe handling. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and experimental considerations for this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Core Safety and Hazard Information
While some suppliers classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care, adhering to good laboratory practices.[1] Discrepancies in hazard reporting exist across different suppliers, with some indicating potential for skin, eye, and respiratory irritation. Therefore, a cautious approach is always recommended.
GHS Hazard and Precautionary Statements
Although one major supplier does not mandate specific GHS label elements, other sources have reported the following hazards, which should be considered for a comprehensive safety approach:
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Signal Word: Warning
Pictograms:
-
Irritant (Exclamation Mark)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Odor | Strong | [1] |
| Melting Point | 76 - 78 °C (168.8 - 172.4 °F) | [1] |
| Boiling Point | No information available | [1] |
| Solubility | Soluble in methanol | [2] |
| Flash Point | No information available | [1] |
| Specific Gravity | No information available | [1] |
Exposure Controls and Personal Protection
Adherence to proper exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.
| Control Parameter | Recommendation | Reference |
| Engineering Controls | Ensure adequate ventilation. Use in a chemical fume hood. | [1] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [1] |
| Skin and Body Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [1] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. | [1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Handling, Storage, and Disposal
Proper procedures for the handling, storage, and disposal of this compound are essential to maintain its stability and prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[1][2]
-
For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow product to reach the sewage system.
Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and spill cleanup measures should be implemented immediately.
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Experimental Protocols
This compound is widely used as an inhibitor of prolidase. The following provides a general protocol for its use in a prolidase inhibition assay. Researchers should adapt this protocol based on their specific experimental needs.
Objective: To determine the inhibitory effect of this compound on prolidase activity.
Materials:
-
This compound
-
Prolidase enzyme (purified or from cell/tissue lysate)
-
Substrate (e.g., Gly-Pro)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Detection reagent (e.g., ninhydrin reagent for proline detection)
-
Spectrophotometer or plate reader
Experimental Workflow:
Caption: Workflow for a prolidase inhibition assay using this compound.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO. Further dilutions should be made in the assay buffer.
-
Prepare the prolidase enzyme solution at the desired concentration in the assay buffer.
-
Prepare the substrate solution (e.g., 100 mM Gly-Pro) in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, add the assay buffer.
-
Add the prolidase enzyme solution.
-
Add varying concentrations of this compound to the experimental wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
-
Detection and Analysis:
-
Add the detection reagent (e.g., ninhydrin reagent) to each well.
-
Heat the mixture as required by the detection method (e.g., 100°C for 10 minutes for the ninhydrin reaction).
-
After cooling to room temperature, measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Use in Peptide Synthesis
This compound is a key reagent in solid-phase peptide synthesis (SPPS), where the carbobenzoxy (Cbz or Z) group serves as a protecting group for the amine of proline. This prevents unwanted side reactions during peptide chain elongation. The Cbz group is stable under the basic conditions used for Fmoc deprotection but can be removed under acidic conditions or by catalytic hydrogenation.[4] The use of N-protected amino acids like this compound is fundamental to the successful synthesis of peptides.
This guide provides a comprehensive framework for the safe and effective use of this compound in a research setting. By adhering to these guidelines, researchers can minimize risks and ensure the generation of reliable and reproducible scientific data.
References
A Technical Guide to the Commercial Sources and Purity of Cbz-Proline for Researchers and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-proline (Cbz-proline) is a critical raw material in the synthesis of peptides and peptidomimetics, playing a significant role in drug discovery and development. The purity of this reagent is paramount, as impurities can lead to side reactions, decreased yields, and the introduction of unwanted substances in the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercial sources of Cbz-proline, its typical purity specifications, and the analytical methodologies employed for its quality control.
Commercial Availability and Purity Specifications
Cbz-proline is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. The purity of commercially available Cbz-proline is typically high, often exceeding 98%, with many suppliers offering grades of 99% purity or higher. The primary methods for purity assessment cited by suppliers are High-Performance Liquid Chromatography (HPLC) and neutralization titration.
A summary of prominent commercial suppliers and their typical purity specifications for Cbz-proline is presented in the table below.
| Supplier | Stated Purity | Analysis Method(s) |
| TCI Chemicals | >98.0% | HPLC, Neutralization Titration |
| Thermo Scientific Alfa Aesar | ≥98% | Not specified |
| Sigma-Aldrich | ≥99.0% | Titration |
| Various suppliers on ECHEMI | 98%, 99% | Not specified |
| Various suppliers on Guidechem | 98%, 99% | Not specified |
Synthesis of Cbz-Proline and Potential Impurities
The most common method for the synthesis of Cbz-proline is the Schotten-Baumann reaction, which involves the acylation of L-proline with benzyl chloroformate in an aqueous alkaline solution. While this method is generally efficient, it can lead to the formation of several impurities that must be monitored and controlled.
Key Synthesis Reaction:
L-Proline + Benzyl Chloroformate --(Base)--> Cbz-L-Proline + By-products
Potential Impurities:
-
Unreacted L-proline: Incomplete reaction can leave residual starting material.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Dibenzyl carbonate: A by-product from the reaction of benzyl chloroformate with the base.
-
Over-acylated products: Though less common with proline's secondary amine.
-
Enantiomeric impurities (D-proline derivatives): Can arise from racemization during the synthesis, although this is generally minimal under controlled conditions.
The following diagram illustrates the general synthesis pathway and the origin of key impurities.
Caption: Synthesis of Cbz-proline and potential impurities.
Experimental Protocols for Quality Control
Rigorous quality control is essential to ensure the suitability of Cbz-proline for its intended use. The following are detailed experimental protocols for the two most common analytical methods for purity assessment.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed to separate Cbz-proline from its potential impurities, allowing for accurate quantification of its purity.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Cbz-proline reference standard.
-
Sample of Cbz-proline for analysis.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of A and B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
3. Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
4. Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of Cbz-proline reference standard and dissolve it in a 50:50 mixture of Mobile Phase A and B to make a 25 mL solution.
-
Sample Preparation: Accurately weigh about 25 mg of the Cbz-proline sample and prepare a 25 mL solution in the same manner as the standard.
-
Analysis: Filter both the standard and sample solutions through a 0.45 µm syringe filter. Inject the standard solution to establish the retention time and response factor. Then, inject the sample solution.
-
Calculation: The purity of the sample is calculated by the area percentage method, where the area of the Cbz-proline peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Cbz-proline peak / Total area of all peaks) x 100
Neutralization Titration for Assay Determination
This method determines the assay of Cbz-proline by titrating its carboxylic acid group with a standardized basic solution.
1. Instrumentation and Materials:
-
Burette (50 mL).
-
Magnetic stirrer and stir bar.
-
pH meter or a suitable indicator (e.g., phenolphthalein).
-
0.1 N Sodium Hydroxide (NaOH), standardized.
-
Ethanol, neutral.
-
Cbz-proline sample.
-
Analytical balance.
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 500 mg of the Cbz-proline sample into a clean, dry beaker.
-
Dissolution: Dissolve the sample in 50 mL of neutral ethanol. Gentle warming may be required.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the solution with standardized 0.1 N NaOH from the burette until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point (typically around pH 8.2).
-
Calculation: The assay of Cbz-proline is calculated using the following formula:
*Assay (%) = (V x N x MW) / (W x 10) *
Where:
-
V = Volume of NaOH used in mL
-
N = Normality of the NaOH solution
-
MW = Molecular weight of Cbz-proline (249.27 g/mol )
-
W = Weight of the Cbz-proline sample in grams
-
Quality Control Workflow
A robust quality control workflow is crucial for ensuring the consistent quality of Cbz-proline used in pharmaceutical manufacturing. The following diagram outlines a typical workflow from raw material receipt to final release.
Caption: A typical quality control workflow for Cbz-proline.
For researchers and drug development professionals, a thorough understanding of the commercial landscape and purity of Cbz-proline is essential for ensuring the quality and reproducibility of their work. By utilizing the information and analytical protocols outlined in this guide, scientists can confidently source high-purity Cbz-proline and implement robust quality control measures in their laboratories and manufacturing processes. This diligence is a critical step in the successful development of safe and effective peptide-based therapeutics.
Methodological & Application
Application Notes and Protocols for Carbobenzoxyproline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyproline (Cbz-Proline) is a protected amino acid derivative that plays a significant role in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The carbobenzoxy (Cbz or Z) group, historically significant in the development of peptide chemistry, serves as a robust Nα-protecting group. Its removal under specific conditions, such as catalytic hydrogenation or strong acids, allows for orthogonal protection schemes in the synthesis of complex peptides, including proline-rich sequences that are crucial in various biological processes.
This document provides detailed application notes and experimental protocols for the use of Cbz-Proline in SPPS. It covers the incorporation of Cbz-Proline into a peptide chain using a manual Boc-SPPS workflow, methods for deprotection of the Cbz group on the solid support, and discusses the application of proline-rich peptides in cellular signaling, with a focus on the Grb2-Sos1-Ras pathway.
Data Presentation
| Parameter | Expected Range | Notes |
| Resin Loading | 0.3 - 1.0 mmol/g | Dependent on the type of resin used (e.g., Merrifield resin). |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test (for primary amines) or chloranil test (for secondary amines like proline). Incomplete couplings may require a second coupling step. |
| Overall Crude Peptide Yield | 70 - 90% | Calculated based on the initial resin loading. Losses can occur at each step of the synthesis. |
| Final Purity (after HPLC) | >95% | Dependent on the success of the synthesis and the efficiency of the purification process. The presence of deletion or truncated sequences will reduce the final purity. |
Experimental Protocols
Protocol 1: Manual Boc-SPPS for Incorporation of Cbz-Proline
This protocol outlines the manual synthesis of a generic tripeptide (X-Pro-Y) on a Merrifield resin, where Cbz-Proline is incorporated as the second amino acid.
Materials:
-
Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB
-
Boc-protected amino acids (e.g., Boc-Tyr(Bzl)-OH for 'Y', another standard Boc-AA for 'X')
-
Cbz-Proline-OH
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Cesium carbonate (Cs₂CO₃)
-
Solid phase synthesis vessel
Procedure:
-
Resin Swelling and First Amino Acid Attachment (Esterification): a. Place the Merrifield resin (1 g) in the synthesis vessel and swell in DCM (10 mL) for 1 hour. b. In a separate flask, dissolve Boc-Tyr(Bzl)-OH (3 mmol) in a mixture of DMF (10 mL) and water (1 mL). c. Neutralize the amino acid solution with Cs₂CO₃ (1.5 mmol) and then lyophilize to obtain the cesium salt. d. Dissolve the dried Boc-Tyr(Bzl)-OCs in 10 mL of DMF. e. Drain the DCM from the swollen resin and add the amino acid salt solution. f. Heat the mixture at 50°C for 24 hours with gentle agitation. g. Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). h. Dry the resin under vacuum.
-
Boc Deprotection: a. Swell the resin in DCM (10 mL) for 30 minutes. b. Drain the DCM and add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes. c. Drain the solution and add a fresh 50% TFA in DCM solution (10 mL). Agitate for 30 minutes. d. Drain the TFA solution and wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DMF (3 x 10 mL).
-
Neutralization: a. Add a solution of 10% DIEA in DMF (10 mL) to the resin and agitate for 5 minutes. b. Drain the solution and repeat the neutralization step. c. Wash the resin with DMF (3 x 10 mL).
-
Coupling of Cbz-Proline: a. In a separate flask, dissolve Cbz-Proline-OH (3 mmol) and HOBt (3 mmol) in DMF (5 mL). b. Cool the solution in an ice bath and add DCC (3 mmol) in DCM (5 mL). c. Allow the activation to proceed for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form. d. Filter the DCU and add the activated Cbz-Proline solution to the neutralized resin. e. Agitate the mixture for 2-4 hours at room temperature. f. Monitor the coupling completion using the chloranil test. If the test is positive (indicating incomplete reaction), repeat the coupling step. g. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Incorporation of the N-terminal Amino Acid: a. Repeat the Boc deprotection (steps 2a-2d) and neutralization (steps 3a-3c) steps. b. Couple the final Boc-protected amino acid ('X') using the same procedure as in steps 4a-4g.
Protocol 2: On-Resin Deprotection of the Cbz Group by Catalytic Transfer Hydrogenation
This method provides a milder alternative to strong acids for Cbz group removal and can be performed on the solid support.
Materials:
-
Peptide-resin with N-terminal Cbz-Proline
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate (HCOONH₄)
-
DMF or Methanol
Procedure:
-
Swell the Cbz-protected peptide-resin in DMF or methanol.
-
Add a 5-10 fold excess of ammonium formate and a catalytic amount of 10% Pd/C (typically 10-20% by weight of the resin).
-
Stir the suspension at room temperature. The reaction progress can be monitored by TLC analysis of a small cleaved sample. The reaction is typically complete within 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.
Signaling Pathway and Experimental Workflow Visualization
Proline-rich motifs are critical for mediating protein-protein interactions in numerous signaling pathways. A prominent example is the interaction between the SH3 domains of the Growth factor receptor-bound protein 2 (Grb2) and proline-rich sequences in the Son of Sevenless (Sos1) protein, which is a key step in the Ras/MAPK signaling cascade. Peptides synthesized with Cbz-proline can be used to create inhibitors or probes for such interactions.
Caption: Grb2-Sos1-Ras signaling pathway and inhibition by a Cbz-Proline containing peptide.
Caption: SPPS workflow for incorporating Cbz-Proline using a Boc strategy.
Application Note: N-Terminal Protection of Proline with Carboxybenzyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the selective protection of functional groups is a critical step to prevent unwanted side reactions. The α-amino group of amino acids is highly nucleophilic and requires a robust protecting group during subsequent activation and coupling reactions. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational amine protecting group in organic synthesis.[1] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool, particularly in peptide synthesis.[1][2]
Proline, a unique secondary amino acid, plays a crucial role in the structure and function of peptides and proteins by introducing conformational rigidity.[3] The efficient N-terminal protection of proline is therefore a key step in the synthesis of proline-containing peptides and peptidomimetics, which are of significant interest in drug discovery and development.[3] This application note provides a detailed protocol for the N-terminal protection of L-proline with the Cbz group, along with a procedure for its subsequent deprotection.
Reaction Data Summary
The following table summarizes typical quantitative data for the N-terminal protection of proline with the Cbz group.
| Parameter | Value | Reference |
| Typical Yield | ~90% | [1][4] |
| Starting Materials | L-Proline, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate | [4][5][6] |
| Solvent System | Tetrahydrofuran (THF)/Water (2:1) or Toluene | [4][5][6] |
| Reaction Temperature | 0 °C to 15-20 °C | [4][5] |
| Reaction Time | 2 to 20 hours | [4][5] |
Experimental Protocols
Protocol 1: N-Terminal Protection of L-Proline with Cbz Group
This protocol describes the protection of the secondary amine of L-proline using benzyl chloroformate under Schotten-Baumann conditions.[4]
Materials and Reagents:
-
L-Proline
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
n-Hexane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve L-proline (1.0 eq.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.[1]
-
Slowly add benzyl chloroformate (1.5 eq.) to the cooled and stirred solution.[1]
-
Continue stirring the reaction mixture at 0 °C for 20 hours.[1][4]
-
After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 40% ethyl acetate in n-hexane) to obtain the pure N-Cbz-L-proline.[4]
Protocol 2: Deprotection of N-Cbz-L-Proline via Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz group using catalytic hydrogenolysis, which is a mild and common deprotection method.[1][4]
Materials and Reagents:
-
N-Cbz-L-Proline
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-Cbz-L-proline in methanol or ethanol in a round-bottom flask.[2]
-
Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under the inert atmosphere.[2]
-
Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a hydrogen balloon is often sufficient.[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.[2]
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[2]
-
Concentrate the filtrate using a rotary evaporator to obtain the deprotected L-proline.
Visualizations
Caption: Experimental workflow for the N-terminal protection of proline with the Cbz group.
Caption: Experimental workflow for the deprotection of N-Cbz-proline via catalytic hydrogenolysis.
References
Application of Carbobenzoxyproline in the Synthesis of Proline-Rich Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich peptides (PRPs) are a diverse class of biomolecules that play crucial roles in a myriad of biological processes, including signal transduction, protein-protein interactions, and antimicrobial defense. Their unique structural properties, largely dictated by the conformational constraints of the proline residue, make them attractive scaffolds for the development of novel therapeutics. The synthesis of PRPs is a key step in their study and exploitation. While solid-phase peptide synthesis (SPPS) using Fmoc and Boc protecting groups is prevalent, solution-phase synthesis employing the Carbobenzoxy (Cbz or Z) protecting group for N-terminal protection of proline remains a valuable and robust method, particularly for specific sequences and large-scale production.[1]
This document provides detailed application notes and experimental protocols for the use of Carbobenzoxyproline (Cbz-Proline) in the solution-phase synthesis of proline-rich peptides.
Key Applications of Proline-Rich Peptides
Proline-rich motifs are recognized by various protein domains, leading to their involvement in critical cellular signaling pathways:
-
Signal Transduction: PRPs are integral components of signal transduction pathways, often acting as ligands for SH3 (Src Homology 3) domains. These interactions are fundamental in regulating processes such as cell growth, differentiation, and cytoskeletal organization.[2][3][4][5][6]
-
Focal Adhesion Signaling: Proline-rich sequences within proteins like Focal Adhesion Kinase (FAK) serve as docking sites for SH3 domain-containing proteins, such as p130Cas.[7][8][9] This interaction is crucial for the assembly of signaling complexes at focal adhesions, which regulate cell migration, adhesion, and survival.[7][10][11]
-
Antimicrobial Activity: A significant number of naturally occurring PRPs exhibit potent antimicrobial activity against a broad spectrum of pathogens. Their mechanism often involves translocation across the bacterial membrane and interaction with intracellular targets, such as the ribosome, to inhibit protein synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Proline-Rich Tripeptide (Cbz-Pro-Gly-OtBu)
This protocol details the solution-phase synthesis of the tripeptide Cbz-Pro-Gly-OtBu, a building block for collagen-like peptides, adapted from the work of Rajashankar et al.[12]
Materials:
-
Cbz-Proline (Cbz-Pro-OH)
-
Glycine tert-butyl ester hydrochloride (HCl·Gly-OtBu)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
0.10 M Potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH)
Procedure:
Step 1: Coupling of Cbz-Proline and Glycine tert-butyl ester
-
Dissolve Cbz-Pro-OH (1 equivalent) and HOBt (1 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1 equivalent) in DCM to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve HCl·Gly-OtBu (1.1 equivalents) in DCM and add NMM (1.1 equivalents). Stir for 15 minutes at room temperature to obtain the free base of the amino acid ester.
-
Add the prepared Gly-OtBu solution to the activated Cbz-Pro-OH solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash successively with 0.10 M KHSO₄ (2x) and saturated aqueous NaHCO₃ (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Step 2: Purification and Characterization
-
The crude Cbz-Pro-Gly-OtBu can be used in the next step without further purification if deemed sufficiently pure by TLC or LCMS analysis.
-
For higher purity, the product can be purified by flash chromatography on silica gel.
Step 3: Deprotection of the Cbz Group (Hydrogenolysis)
-
Dissolve the Cbz-Pro-Gly-OtBu (1 equivalent) in MeOH.
-
Add Pd/C (10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 16 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide (H-Pro-Gly-OtBu).
Quantitative Data
The following table summarizes the reported yield and purity for the synthesis of Cbz-Pro-Gly-OtBu.[12]
| Step | Product | Yield | Purity (LCMS) |
| Coupling | Cbz-Pro-Gly-OtBu | 92% | 99% |
Diagrams
Signaling Pathways
Experimental Workflow
Conclusion
The use of this compound in the solution-phase synthesis of proline-rich peptides offers a reliable and effective methodology. The Cbz group provides stable N-terminal protection that can be efficiently removed under mild hydrogenolysis conditions, which is compatible with many other protecting groups used for amino acid side chains. The detailed protocol and the understanding of the biological significance of PRPs provided herein serve as a valuable resource for researchers engaged in peptide chemistry and drug discovery. The ability to synthesize these important biomolecules is paramount to further elucidating their roles in cellular processes and harnessing their therapeutic potential.
References
- 1. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Structural basis for the binding of proline-rich peptides to SH3 domains. | Broad Institute [broadinstitute.org]
- 6. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexes of focal adhesion kinase (FAK) and Crk-associated substrate (p130(Cas)) are elevated in cytoskeleton-associated fractions following adhesion and Src transformation. Requirements for Src kinase activity and FAK proline-rich motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 12. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly valuable methodology for the chemical synthesis of peptides. While solid-phase peptide synthesis (SPPS) has become the dominant technique for many applications, solution-phase methods offer distinct advantages, particularly for the large-scale synthesis of short peptides and peptide fragments for convergent synthesis strategies. The use of the benzyloxycarbonyl (Cbz or Z) protecting group for the Nα-amino group, introduced by Bergmann and Zervas, was a seminal development in the field of controlled peptide chemistry.[1]
This document provides detailed application notes and experimental protocols for the utilization of Nα-benzyloxycarbonyl-proline (Cbz-Proline) in solution-phase peptide synthesis. Proline's unique cyclic structure can influence peptide conformation and reactivity, making specific protocols and considerations essential for successful synthesis. These notes cover the key steps of peptide coupling and N-terminal Cbz group deprotection, along with data presentation and visualizations to guide researchers in this field.
Key Concepts and Strategies
In solution-phase peptide synthesis, protected amino acids are sequentially coupled in a homogenous reaction mixture. The Nα-amino group of one amino acid and the Cα-carboxyl group of another are protected to prevent unwanted side reactions and ensure the formation of the correct peptide bond.[2]
Orthogonal Protection Scheme: The strategy relies on an orthogonal protection scheme, where the N-terminal protecting group (Cbz) and the C-terminal protecting group (e.g., a methyl or ethyl ester) can be removed under different conditions. The Cbz group is typically removed by catalytic hydrogenolysis or under strong acidic conditions, while the C-terminal ester is often removed by saponification.[3][4]
Coupling Reagents: The formation of the peptide bond requires the activation of the C-terminal carboxyl group of the N-protected amino acid. The most common method for this in solution-phase synthesis is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[5][6]
Data Presentation
The following tables provide representative data for the synthesis of a dipeptide, Cbz-Pro-Gly-OEt, using Cbz-Proline in a solution-phase approach. The data is compiled from typical results found in the literature to provide a benchmark for researchers.
Table 1: Reagents and Materials for Cbz-Pro-Gly-OEt Synthesis
| Reagent/Material | Purpose | Typical Supplier |
| Cbz-L-Proline | Nα-protected amino acid | TCI, Sigma-Aldrich |
| Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) | C-terminal amino acid ester | Sigma-Aldrich, Alfa Aesar |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling reagent | Sigma-Aldrich, TCI |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant | Alfa Aesar, TCI |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Reaction solvent | Fisher Scientific, VWR |
| Ethyl acetate (EtOAc) | Extraction solvent | Fisher Scientific, VWR |
| 1 M Hydrochloric acid (HCl) | Aqueous wash | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous wash | Fisher Scientific |
| Brine | Aqueous wash | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent | Fisher Scientific |
| Palladium on carbon (10% Pd/C) | Catalyst for hydrogenolysis | Sigma-Aldrich, Acros Organics |
| Methanol (MeOH) | Solvent for hydrogenolysis | Fisher Scientific, VWR |
Table 2: Typical Yields and Purity for Cbz-Proline Dipeptide Synthesis
| Synthesis Step | Product | Typical Crude Yield (%) | Purity after Chromatography (%) |
| Coupling of Cbz-Proline and H-Gly-OEt | Cbz-Pro-Gly-OEt | 85-95 | >98 |
| Cbz Deprotection | H-Pro-Gly-OEt | 90-98 | >99 |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of a dipeptide using Cbz-Proline.
Protocol 1: Coupling of Cbz-Proline with Glycine Ethyl Ester using DCC/HOBt
This protocol describes the formation of the peptide bond between Cbz-L-Proline and the ethyl ester of glycine.
1. Preparation of Glycine Ethyl Ester Free Base:
-
Dissolve H-Gly-OEt·HCl (1.1 equivalents) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
2. Coupling Reaction:
-
In a separate round-bottom flask, dissolve Cbz-L-Proline (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.[3]
-
Cool the solution to 0 °C in an ice bath.
-
In another flask, dissolve DCC (1.1 equivalents) in a minimal amount of DCM.
-
Add the DCC solution dropwise to the Cbz-L-Proline/HOBt solution at 0 °C and stir for 20 minutes.[3]
-
To this activated mixture, add the previously prepared H-Gly-OEt free base solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU precipitate.[3]
-
Wash the filter cake with a small amount of DCM and combine the filtrates.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Cbz-Pro-Gly-OEt.
Protocol 2: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol describes the removal of the N-terminal Cbz protecting group to yield the free amine of the dipeptide.
1. Reaction Setup:
-
Dissolve the protected dipeptide, Cbz-Pro-Gly-OEt, in methanol (MeOH) in a round-bottom flask.[7]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution.[4] Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere.
2. Hydrogenation:
-
Secure a balloon filled with hydrogen gas to the flask or use a Parr hydrogenator apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is no longer visible.[3]
3. Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4][7]
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
4. Isolation:
-
Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Pro-Gly-OEt. The product is often of high purity and may not require further purification.
Mandatory Visualizations
The following diagrams illustrate the workflow and chemical transformations involved in the solution-phase synthesis using Cbz-Proline.
Caption: Experimental workflow for the synthesis of a dipeptide using Cbz-Proline.
Caption: Key chemical transformations in the solution-phase synthesis.
References
Application Notes and Protocols for the Cleavage of the Carbobenzoxy (Cbz) Protecting Group from Proline Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbobenzoxy (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to removal by specific deprotection methods. The unique cyclic structure of proline residues can influence the efficiency and outcome of Cbz group cleavage. This document provides detailed application notes, experimental protocols, and comparative data for the most common methods of Cbz deprotection from proline residues, aiding researchers in selecting the optimal strategy for their specific synthetic needs.
The primary methods for Cbz cleavage are catalytic hydrogenation and acidolysis. The choice of method depends on the overall functionality of the peptide or molecule, the desired selectivity, and the available resources. This document will delve into the specifics of these methods, offering insights into their mechanisms, potential side reactions, and practical execution.
Data Presentation: Comparison of Cbz Deprotection Methods for Proline Residues
The following tables summarize quantitative data for various Cbz deprotection methods from proline-containing substrates. It is important to note that direct comparison can be challenging due to variations in substrates, reaction scales, and analytical methods reported in the literature.
Table 1: Catalytic Hydrogenation Methods for Cbz Deprotection of Proline Derivatives
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Pro-OH | 10% Pd/C | H₂ (1 atm) | MeOH | RT | 8 | >95 | [1] |
| Cbz-Dipeptide | 10% Pd/C | H₂ (1 atm) | MeOH | RT | 2 | ~100 | [2] |
| Cbz-protected amine | 10% Pd/C | Ammonium formate | MeOH | Reflux | 0.17-0.5 | 83-95 | [3] |
| Cbz-protected amine | 10% Pd/C | Cyclohexene | EtOH | Reflux | 1.5 | ~95 | [4] |
Table 2: Acid-Catalyzed Cleavage of Cbz from Proline-Containing Peptides
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cbz-protected amines | HBr (33% in AcOH) | Acetic Acid | RT | 0.5-1 | Generally high | [5] |
| Cbz-protected amines | TFA | DCM | RT | 1-3 | Dependent on substrate | [6] |
| Cbz-protected peptide | HCl in fluoro alcohol | Hexafluoroisopropanol | RT | < 10 min | High | [7][8] |
Potential Side Reactions
Several side reactions can occur during the cleavage of the Cbz group from proline-containing peptides:
-
Diketopiperazine (DKP) Formation : This is a significant side reaction, especially when proline is the N-terminal or the second residue in a dipeptide ester. The free N-terminal amine can intramolecularly attack the ester carbonyl, leading to the formation of a stable six-membered ring.[9][10][11][12][13]
-
Racemization : Proline residues can be susceptible to racemization, particularly under harsh basic or acidic conditions, or during certain coupling reactions.[14][15] However, Cbz cleavage via hydrogenolysis is generally considered to be a racemization-free method.[16]
-
Incomplete Cleavage : Steric hindrance around the proline residue or catalyst poisoning can lead to incomplete removal of the Cbz group.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cbz-Proline
This protocol describes the standard procedure for the removal of the Cbz group from a proline residue using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-proline-containing compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected proline compound in methanol or ethanol in a round-bottom flask. The concentration is typically in the range of 0.1-0.2 M.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a hydrogenation apparatus with controlled pressure is recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-8 hours), carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The palladium catalyst on the filter paper can be pyrophoric when dry. Handle with care and quench appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected proline compound.
Protocol 2: Catalytic Transfer Hydrogenation of Cbz-Proline
This protocol is an alternative to using hydrogen gas, employing a hydrogen donor like ammonium formate.
Materials:
-
Cbz-proline-containing compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected proline compound in methanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 10-30 minutes.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate. The crude product can be further purified if necessary.
Protocol 3: Acid-Catalyzed Cleavage of Cbz-Proline using HBr in Acetic Acid
This protocol describes a common method for acidolytic cleavage of the Cbz group. This method is harsh and should be used with caution, especially with acid-sensitive functional groups.
Materials:
-
Cbz-proline-containing compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected proline compound in a minimal amount of glacial acetic acid in a reaction vial.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 2-5 fold excess) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a stirred, cold solution of anhydrous diethyl ether. The deprotected product will precipitate as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.
Mandatory Visualizations
Reaction Mechanism: Catalytic Hydrogenolysis of Cbz-Proline
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Reaction Mechanism: Acid-Catalyzed Cleavage of Cbz-Proline
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: Dilute HCl in fluoro alcohol [flore.unifi.it]
- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation for Cbz Deprotection of Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbobenzyloxy (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amine functionalities. Its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation make it an invaluable tool. This document provides detailed application notes and protocols for the deprotection of N-Cbz-proline, a critical step in the synthesis of proline-containing peptides and peptidomimetics. Proline's unique cyclic structure can influence reaction kinetics and catalyst interactions, making specific protocols essential for achieving high yields and purity.
Catalytic hydrogenation employs a catalyst, typically palladium on carbon (Pd/C), to facilitate the cleavage of the Cbz group in the presence of a hydrogen source. This method is favored for its clean reaction profile, often yielding toluene and carbon dioxide as the only byproducts, which are easily removed. Both traditional hydrogenation using hydrogen gas (H₂) and transfer hydrogenation using reagents like ammonium formate are effective methods for this transformation.
Data Presentation
The efficiency of Cbz deprotection via catalytic hydrogenation is influenced by several key parameters, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following tables summarize quantitative data for typical reaction conditions. While specific data for N-Cbz-proline is not always explicitly reported in literature, the provided data for analogous Cbz-protected amino acids and peptides are highly representative and directly applicable.
Table 1: Reaction Conditions for Cbz Deprotection via Catalytic Hydrogenation with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | H₂ Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Cbz-Amino Acid/Peptide | 10% Pd/C (5-10) | Methanol or Ethanol | 1 atm (balloon) | Room Temperature | 1-4 | >90 | [1] |
| N-Cbz-Protected Amine | 10% Pd/C (10) | Methanol | 40 psi | Room Temperature | H₂ uptake ceases | 65 | [2] |
| N-Cbz-Dipeptide | 10% Pd/C (10) | EtOAc | 3.0 kg/cm ² | Room Temperature | Overnight | 92 | [2] |
| N-Cbz-Protected Amine | 5% Pd/C (10) | Methanol | 1 atm (balloon) | Room Temperature | 3 | Not specified | [2] |
Table 2: Reaction Conditions for Cbz Deprotection via Transfer Hydrogenation
| Substrate | Catalyst (mol%) | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Cbz-Nortropine | 10% Pd/C (10) | Ammonium Formate (4-5 equiv.) | Methanol or Ethanol | Reflux | 1-3 | High | [3] |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | Ammonium Formate | Water with Surfactant | Room Temperature | < 2 | >95 | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of N-Cbz-Proline using Hydrogen Gas
This protocol describes a standard laboratory procedure for the deprotection of N-Cbz-proline using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
N-Cbz-L-proline
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Cbz-L-proline in methanol or ethanol (approximately 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove air.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or higher pressures, a hydrogenation apparatus should be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield L-proline.
Protocol 2: Transfer Hydrogenation of N-Cbz-Proline
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor. This method is often more convenient for small-scale laboratory settings.
Materials:
-
N-Cbz-L-proline
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve N-Cbz-L-proline in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10 mol%) to the mixture.[3]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[3]
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield L-proline.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of N-Cbz-proline.
Caption: Signaling pathway of Cbz deprotection of proline via catalytic hydrogenation.
Analytical Methods
Monitoring the progress of the reaction and confirming the purity of the final product are crucial.
-
Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the disappearance of the starting material (N-Cbz-proline) and the appearance of the product (proline). A suitable mobile phase, for example, a mixture of dichloromethane and methanol, can be used. Staining with ninhydrin is effective for visualizing the product, as proline has a secondary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the starting material, product, and any potential byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of proline. Proline itself has a weak UV chromophore. Therefore, pre-column derivatization with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is often employed to enhance detection by UV or fluorescence detectors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess its purity. The disappearance of the signals corresponding to the benzyl group of the Cbz moiety is a clear indicator of successful deprotection.
Potential Challenges and Troubleshooting
-
Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups, particularly those containing sulfur or phosphorus. Ensure that the starting material and solvents are free from such impurities. In some cases, increasing the catalyst loading or using a fresh batch of catalyst may be necessary.
-
Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient hydrogen, deactivated catalyst, or suboptimal reaction conditions. Ensure a continuous supply of hydrogen (e.g., by replacing the hydrogen balloon) or add more transfer hydrogenation reagent. Increasing the reaction time or temperature (for transfer hydrogenation) may also be beneficial.
-
Side Reactions: While generally a clean reaction, side reactions can occur under certain conditions. For instance, in complex molecules, other reducible functional groups may be affected. Careful selection of the catalyst and reaction conditions is important to ensure chemoselectivity.
By following these detailed protocols and considering the potential challenges, researchers can effectively perform the Cbz deprotection of proline, a vital step in many synthetic endeavors.
References
The Role of Cbz-Proline in the Synthesis of Cyclic Peptides: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved target affinity, and greater conformational rigidity compared to their linear counterparts. The cyclization of a peptide can lock its structure into a bioactive conformation, a critical attribute for potent and selective drug candidates. Proline, a unique secondary amino acid, is frequently incorporated into peptide sequences to induce β-turns, which can pre-organize the linear peptide backbone into a conformation amenable to efficient cyclization. The use of N-benzyloxycarbonyl (Cbz or Z) protected proline (Cbz-proline) is a well-established strategy in peptide synthesis, offering robust protection that can be selectively removed under specific conditions, making it a valuable tool in the construction of cyclic peptides.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cbz-proline in the synthesis of cyclic peptides, covering both solution-phase and on-resin cyclization strategies.
Application Notes
The incorporation of a Cbz-proline residue into a linear peptide sequence serves a dual purpose in the synthesis of cyclic peptides. Firstly, the Cbz group provides stable protection for the proline's secondary amine during the stepwise assembly of the linear peptide, preventing unwanted side reactions. Secondly, and more critically for cyclization, the inherent conformational constraints of the proline ring structure promote the formation of β-turns.[1][2][4] This turn-inducing capability brings the N- and C-termini of the linear peptide into proximity, thereby increasing the effective molarity and favoring intramolecular cyclization over intermolecular oligomerization.[2]
The choice between solution-phase and on-resin cyclization depends on several factors, including the peptide sequence, desired scale, and purification strategy.
-
Solution-Phase Cyclization: This classical approach involves the synthesis and purification of the linear peptide, followed by cyclization in a dilute solution to minimize dimerization and polymerization.[2][5] It is a versatile method suitable for a wide range of peptide sequences and allows for straightforward monitoring of the cyclization reaction.
-
On-Resin Cyclization: This technique involves cyclizing the peptide while it is still attached to the solid support.[6][7][8][9] The pseudo-dilution effect of the resin matrix can enhance intramolecular cyclization.[2] On-resin cyclization can streamline the workflow by reducing the number of purification steps.[10]
The Cbz group is typically removed via hydrogenolysis (catalytic hydrogenation), a mild and efficient method that is orthogonal to many common acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[11]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of cyclic peptides containing proline, highlighting the influence of different cyclization conditions and peptide sequences on reaction outcomes.
Table 1: Representative Yields for Proline-Containing Cyclic Peptides
| Cyclic Peptide Sequence | Cyclization Method | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| cyclo(Ala-Phe-Gly-Leu-Pro) | Solution-Phase | BOP | DMF | 4 - 8 | 25 - 40 | BenchChem Application Note |
| cyclo(L2m) | Solution-Phase | DIC/Oxyma | N/A | N/A | High | [3] |
| cyclo(TTKE) | On-Resin | PyBOP | N/A | 1.5 | 39 | [12] |
| cyclo(TKYRRE) | On-Resin | PyBOP | N/A | 1.5 | 72 | [12] |
| cyclo(KVTYRRE) | On-Resin | PyBOP | N/A | 1.5 | 58 | [12] |
| cyclo(IKYKTNKE) | On-Resin | PyBOP | N/A | 1.5 | 65 | [12] |
Table 2: Purity of Proline-Containing Cyclic Peptides
| Cyclic Peptide Sequence | Cyclization Method | Crude Purity (%) | Final Purity after HPLC (%) | Reference |
| cyclo(Ala-Phe-Gly-Leu-Pro) | Solution-Phase | 70 - 85 | >98 | BenchChem Application Note |
| cyclo(L2f) | On-Resin | 82.9 | N/A | [3] |
| cyclo(L3f) | On-Resin | 84.8 | N/A | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis and Cyclization of a Cbz-Proline Containing Peptide
This protocol outlines the synthesis of a linear peptide containing Cbz-proline using standard Fmoc-SPPS, followed by cleavage from the resin, Cbz deprotection, and solution-phase cyclization.
I. Solid-Phase Synthesis of the Linear Peptide
-
Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Chain Elongation: Perform iterative cycles of Fmoc deprotection (e.g., 20% piperidine in DMF) and amino acid coupling (using a coupling agent like HBTU/HOBt or HATU) to assemble the linear peptide sequence, incorporating Fmoc-Pro-OH at the desired position.
-
N-terminal Cbz-Proline Coupling: For the final N-terminal residue, couple Cbz-Pro-OH using standard coupling conditions.
-
Cleavage of the Protected Linear Peptide: Cleave the peptide from the resin using mild acidic conditions (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact. Neutralize and precipitate the peptide in cold diethyl ether. Purify the protected linear peptide by flash chromatography or preparative HPLC.
II. Cbz Deprotection (Hydrogenolysis)
-
Dissolve the purified, protected linear peptide in a suitable solvent (e.g., methanol or ethanol).
-
Add 10 mol% Palladium on carbon (Pd/C).[11]
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 2-4 hours.[11]
-
Monitor the reaction by TLC or LC-MS until the Cbz group is completely removed.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.
III. Head-to-Tail Cyclization in Solution
-
Dissolve the deprotected linear peptide in a high volume of a suitable solvent (e.g., DMF or DCM) to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling reagent (e.g., BOP, PyBOP, or HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-24 hours.
-
Monitor the progress of the cyclization by RP-HPLC or LC-MS.
-
Once the reaction is complete, quench any remaining coupling agent with a small amount of water.
-
Remove the solvent under reduced pressure.
IV. Final Deprotection and Purification
-
Treat the crude cyclic peptide with a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove the side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purify the final cyclic peptide by preparative RP-HPLC.[13][14][15]
-
Lyophilize the pure fractions to obtain the final product as a white powder.[13]
Protocol 2: On-Resin Cyclization of a Proline-Containing Peptide
This protocol describes the synthesis of a linear peptide anchored to the resin via a side chain, followed by on-resin head-to-tail cyclization.
I. Solid-Phase Synthesis of the Linear Peptide
-
Resin Preparation: Start with a resin functionalized with a linker that allows for side-chain attachment (e.g., a resin pre-loaded with Fmoc-Asp-ODmab or Fmoc-Glu-ODmab).
-
Chain Elongation: Assemble the linear peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Pro-OH at the appropriate position.
-
N-terminal Deprotection: Remove the final Fmoc group from the N-terminus.
-
Side-Chain Deprotection of the Anchoring Residue: Selectively remove the Dmab protecting group from the side chain of the anchoring amino acid (e.g., using 2% hydrazine in DMF).
II. On-Resin Cyclization
-
Wash the resin thoroughly to remove excess hydrazine.
-
Swell the resin in a suitable solvent (e.g., DMF or NMP).
-
Add the coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) to the resin.
-
Allow the cyclization reaction to proceed for 1-4 hours at room temperature. Microwave irradiation can be used to enhance the efficiency and speed of the cyclization.
-
Monitor the completion of the cyclization by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.
III. Cleavage, Deprotection, and Purification
-
Wash the resin thoroughly to remove excess reagents.
-
Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the final product by preparative RP-HPLC.[13][14][15]
-
Lyophilize the pure fractions to obtain the final cyclic peptide.[13]
Visualizations
The following diagrams illustrate the workflows for the synthesis of Cbz-proline containing cyclic peptides.
Caption: Workflow for Solution-Phase Synthesis of a Cbz-Proline Containing Cyclic Peptide.
Caption: Workflow for On-Resin Synthesis of a Proline-Containing Cyclic Peptide.
Caption: Role of Proline in Facilitating Peptide Cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-resin peptide macrocyclization using thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. protocols.io [protocols.io]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Cbz-Proline in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, with its unique cyclic structure, plays a crucial role in the conformation of peptides and proteins, often inducing turns and disrupting secondary structures. The use of N-terminal protecting groups is fundamental in stepwise solid-phase peptide synthesis (SPPS) to control the sequence of amino acid addition. The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a historically significant and still relevant protecting group in peptide chemistry.[1] While less common in modern automated peptide synthesis, which predominantly utilizes Fmoc or Boc strategies, the incorporation of a Cbz-protected amino acid, such as Cbz-proline, is often desired for N-terminal capping of synthetic peptides. This modification can be critical for biological activity or for use as protected fragments in convergent synthesis strategies.
This document provides detailed application notes and protocols for the successful incorporation of Cbz-proline as the final residue in an automated peptide synthesis workflow. It addresses key challenges, including solubility, coupling efficiency, and cleavage strategies.
Challenges in Automated Incorporation of Cbz-Proline
The primary challenge in using Cbz-proline in standard automated peptide synthesizers lies in its non-standard nature within typical Fmoc or Boc workflows. Key considerations include:
-
Coupling Efficiency: Proline's secondary amine structure can sometimes lead to slower coupling kinetics compared to primary amino acids.[3] Ensuring complete coupling of Cbz-proline is critical to avoid truncated sequences. The choice of coupling reagents and reaction conditions is paramount.
-
Orthogonality and Cleavage: The Cbz group is traditionally removed by hydrogenolysis, a condition not available on standard automated peptide synthesizers. However, it is generally stable to the trifluoroacetic acid (TFA) cocktails used for cleavage from most resins in Fmoc-based synthesis. This allows for the synthesis of N-terminally Cbz-protected peptides. If removal of the Cbz group on-resin is desired, alternative strategies would be required, which are outside the scope of standard automated protocols.
Materials and Reagents
| Reagent/Material | Specification | Supplier |
| Resin | Pre-loaded Wang or Rink Amide resin | Various |
| Amino Acids | Standard Fmoc/tBu-protected amino acids | Various |
| Cbz-Proline | N-Cbz-L-proline (Z-Pro-OH) | Various |
| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Various |
| NMP (N-Methyl-2-pyrrolidone), peptide synthesis grade | Various | |
| DCM (Dichloromethane), peptide synthesis grade | Various | |
| Coupling Reagents | HBTU, HATU, or DIC/Oxyma | Various |
| Activator Base | DIPEA (N,N-Diisopropylethylamine) | Various |
| Fmoc Deprotection | 20% Piperidine in DMF | Various |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Various |
| Precipitation Solvent | Cold Diethyl Ether | Various |
Experimental Protocols
This protocol assumes the use of a standard automated peptide synthesizer employing Fmoc/tBu chemistry. The incorporation of Cbz-proline is performed as the final coupling step.
Protocol 1: Automated Peptide Elongation (Standard Fmoc-SPPS)
-
Resin Preparation: Swell the pre-loaded resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.
-
Automated Cycles: Perform standard automated Fmoc-SPPS cycles for the desired peptide sequence preceding the N-terminal proline. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using a suitable activator (e.g., HBTU/DIPEA).
-
Washing with DMF.
-
-
Final Fmoc Deprotection: After the coupling of the penultimate amino acid, perform a final Fmoc deprotection cycle to expose the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
Protocol 2: N-Terminal Capping with Cbz-Proline
This step can be programmed as a "manual" or "special" coupling step on most automated synthesizers.
-
Prepare Cbz-Proline Solution: In a separate vial, dissolve Cbz-proline (3-5 equivalents relative to resin loading) in DMF. If solubility is an issue, sonication may be applied.
-
Activation: Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and activator base (e.g., DIPEA, 6-10 equivalents) to the Cbz-proline solution. Allow the activation to proceed for a few minutes.
-
Coupling: Transfer the activated Cbz-proline solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, a double coupling (repeating the coupling step) or extended reaction time may be necessary.[4]
-
Monitoring the Coupling: It is highly recommended to perform a Kaiser test on a small sample of the resin to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling should be performed.
-
Final Wash: Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol will yield the N-terminally Cbz-protected peptide with side-chain protecting groups removed.
-
Resin Swelling: Swell the dried peptide-resin in the cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes.
-
Cleavage Reaction: Gently agitate the mixture for 2-3 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Coupling Parameters and Expected Outcomes
The following table summarizes typical parameters for the N-terminal coupling of Cbz-proline. Note that specific coupling efficiencies for Cbz-proline in automated synthesis are not widely published and should be determined empirically for each specific sequence.
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Couplings) | Expected Outcome | Reference/Notes |
| Cbz-Proline Equivalents | 3 eq. | 5 eq. | Higher equivalents can drive the reaction to completion. | General SPPS practice |
| Coupling Reagent | HBTU (2.9 eq.) / DIPEA (6 eq.) | HATU (4.9 eq.) / DIPEA (10 eq.) | HATU is often more effective for sterically hindered couplings. | [4] |
| Solvent | DMF | NMP or DMF/DCM mixture | NMP can be beneficial for hydrophobic sequences. | |
| Coupling Time | 1 hour | 2 hours or Double Coupling | Extended time or a second coupling can improve efficiency. | [4] |
| Temperature | Room Temperature | Room Temperature | ||
| Monitoring | Kaiser Test | Kaiser Test | A negative test result (no color change) indicates complete coupling. | |
| Expected Coupling Efficiency | >98% | >99% | Should be verified by LC-MS analysis of the crude product. | Based on general peptide synthesis efficiency.[5][6] |
Visualizations
Experimental Workflow
Caption: Workflow for automated synthesis of an N-terminal Cbz-proline peptide.
Logical Relationship of Key Steps
Caption: Key steps in the N-terminal capping of a peptide with Cbz-proline.
Conclusion
Incorporating Cbz-proline into an automated peptide synthesis workflow is a feasible strategy for producing N-terminally protected peptides. Success relies on careful consideration of solubility and the use of optimized coupling conditions to ensure a high-yield reaction. While Cbz-proline is not a standard building block for automated synthesizers, its use as a terminal capping agent can be readily implemented with minor modifications to standard protocols. The protocols provided herein offer a robust starting point for researchers aiming to synthesize Cbz-protected peptides for a variety of applications in research and drug development. It is recommended that initial syntheses be performed on a small scale to optimize coupling and cleavage conditions for the specific peptide sequence.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dipeptides Containing N-Terminal Cbz-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides is a fundamental process in peptide chemistry, drug discovery, and the development of proteomics tools. The use of protecting groups is essential to ensure the specific and efficient formation of the desired peptide bond. The Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a classical and still widely used N-terminal protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenation.[1] Proline, a unique secondary amino acid, imparts significant conformational constraints on peptide backbones and is a common residue in bioactive peptides. This document provides detailed application notes and protocols for the synthesis of dipeptides with an N-terminal Cbz-protected proline (Cbz-Pro-Xaa), a common building block in more complex peptide structures.
Overview of Synthetic Strategy
The synthesis of Cbz-Pro-Xaa dipeptides is typically carried out in the solution phase. The general workflow involves the activation of the carboxylic acid of Cbz-L-proline and its subsequent coupling with the amino group of a C-terminally protected amino acid ester (e.g., methyl, ethyl, or benzyl ester). The choice of coupling reagent and reaction conditions is critical to achieving high yields and minimizing side reactions, such as racemization.
Caption: General workflow for the solution-phase synthesis of Cbz-Pro-Xaa dipeptides.
Quantitative Data on Dipeptide Synthesis
The selection of the coupling reagent significantly impacts the yield and purity of the resulting dipeptide. While specific data for Cbz-Proline couplings are not extensively tabulated in the literature, the following table summarizes representative yields for the synthesis of various Cbz-protected dipeptides using common coupling methods. This data serves as a useful guide for selecting a suitable coupling strategy.
| Cbz-Dipeptide | Coupling Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Alanyl-L-Alanine Methyl Ester | - | - | - | - | 94.0 | [2] |
| Cbz-L-Alanyl-L-Phenylalanine Methyl Ester | Push-pull acetylene | Dichloromethane | 18 | Room Temp | 88 | [3] |
| Cbz-L-Alanyl-L-Valine Methyl Ester | Push-pull acetylene | Dichloromethane | 24 | Room Temp | 84 | [3] |
| Cbz-L-Alanyl-L-Cysteine Methyl Ester | Push-pull acetylene | Dichloromethane | 12 | Room Temp | 81 | [3] |
| Cbz-L-Leucyl-Glycine Ethyl Ester | Methoxy acetylene | Ethyl Acetate | 3 | 50 | High | [4] |
| Cbz-Glycyl-L-Phenylalanine Benzyl Ester | Methoxy acetylene | Ethyl Acetate | >1 | 60 | 90 | [4] |
| Cbz-S-benzyl-cysteinyl-glycine-ethyl ester | Ethoxy acetylene | Ethyl Acetate | 3 | 60 | High | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a Cbz-Pro-Xaa dipeptide using the widely employed DCC/HOBt coupling method. This protocol can be adapted for different amino acid esters.
Protocol: Synthesis of Cbz-L-Prolyl-L-Alanine Methyl Ester
Materials:
-
Cbz-L-Proline
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-Alanine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
To this solution, add DIPEA (1.1 equivalents) dropwise at room temperature with stirring.
-
Continue stirring for 20-30 minutes. This solution containing the free base of L-alanine methyl ester is used directly in the next step.
-
-
Activation of Cbz-L-Proline:
-
In a separate flask, dissolve Cbz-L-Proline (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled Cbz-L-Proline solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
Add the freshly prepared L-Alanine methyl ester free base solution (from step 1) to the activated Cbz-L-Proline mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cbz-L-Prolyl-L-Alanine methyl ester.
-
Signaling Pathways and Logical Relationships
The efficiency of peptide coupling is influenced by several interconnected factors, including the choice of coupling reagent, solvent, base, and reaction temperature. The following diagram illustrates these relationships.
Caption: Key factors influencing the outcome of peptide coupling reactions.
Conclusion
The synthesis of dipeptides containing N-terminal Cbz-proline is a well-established yet nuanced process. The choice of coupling methodology is paramount to achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize these valuable building blocks for more complex peptide structures. Careful consideration of the factors outlined will enable the optimization of reaction conditions for specific dipeptide targets.
References
Troubleshooting & Optimization
overcoming incomplete cleavage of Cbz group from proline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete cleavage of the Carboxybenzyl (Cbz) protecting group from proline and proline-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the Cbz group from proline residues?
The most common methods for Cbz deprotection of proline are catalytic hydrogenation and acid-catalyzed cleavage. Catalytic hydrogenation is widely favored due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1] Acidic cleavage provides an alternative when the substrate contains functional groups that are sensitive to reduction.[1]
Q2: Why is Cbz deprotection of proline sometimes incomplete?
Incomplete Cbz deprotection from proline can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst used in hydrogenation can be "poisoned" by impurities in the substrate or solvents. Additionally, the product amine can coordinate to the catalyst, inhibiting its activity.[1]
-
Steric Hindrance: The cyclic structure of proline can sterically hinder the approach of the reagents to the Cbz group, slowing down the reaction.[1]
-
Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure of hydrogen may not be sufficient for the reaction to go to completion in a reasonable timeframe.[1]
-
Inadequate Acid Strength: In acid-catalyzed cleavage, the chosen acid might not be strong enough or used in a high enough concentration to efficiently cleave the carbamate bond.[1]
Q3: What potential side reactions can occur during Cbz deprotection of proline?
A potential side reaction during catalytic hydrogenation is the formation of N-benzyl-protected tertiary amines, which can occur if there is an insufficient hydrogen source. When using methanol as a solvent in the presence of Pd/C and H₂, N-methylation of the deprotected amine has been reported.[2] During acidic cleavage, the reactive benzyl cation formed can lead to side reactions, which can be mitigated by using a scavenger.[1]
Troubleshooting Guide for Incomplete Cbz Deprotection
Symptom: Incomplete reaction observed by TLC or LC-MS analysis.
This guide will help you troubleshoot incomplete Cbz deprotection based on the method used.
Method 1: Catalytic Hydrogenation (H₂, Pd/C)
Potential Cause & Troubleshooting Steps
-
Inactive Catalyst:
-
Catalyst Poisoning:
-
Ensure the starting material is of high purity.
-
Use high-purity, degassed solvents.
-
The addition of a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its coordination to the catalyst.[1]
-
-
Insufficient Hydrogen:
-
Steric Hindrance:
-
Increase the reaction temperature (e.g., from room temperature to 40-60 °C).[1]
-
Prolong the reaction time.
-
-
Solvent Choice:
-
Methanol and ethanol are commonly used. However, to avoid potential N-methylation, consider using ethyl acetate, THF, or a THF/water mixture.[2]
-
Method 2: Catalytic Transfer Hydrogenation (Hydrogen Donor, Pd/C)
Potential Cause & Troubleshooting Steps
-
Inefficient Hydrogen Donor:
-
Catalyst Issues:
Method 3: Acid-Catalyzed Cleavage (e.g., HBr in Acetic Acid)
Potential Cause & Troubleshooting Steps
-
Insufficient Acid Strength/Concentration:
-
Low Reaction Temperature:
-
Increase the reaction temperature, as many acid-catalyzed deprotections require heating (e.g., 40-80 °C).[1]
-
-
Side Reactions from Benzyl Cation:
-
Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the benzyl cation.[1]
-
-
Presence of Water:
-
Ensure anhydrous conditions, as water can interfere with the reaction.[1]
-
Data Summary
Table 1: Comparison of Cbz Deprotection Methods for Proline Derivatives
| Method | Reagents | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenation | H₂ (atmospheric pressure), 5% Pd/C | 60 °C | 40 h | - | General procedure example.[6] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol | Reflux | Varies | High | Rapid and versatile for N-benzyl groups.[3] |
| Catalytic Transfer Hydrogenation | Formic acid, 10% Pd/C, Methanol | - | Minutes | 80-95% | Effective for various amino acid derivatives.[4] |
| Acidic Cleavage | 33% HBr in Acetic Acid | RT to 80 °C | Varies | - | Effective for substrates intolerant to hydrogenation. |
| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄, DMA | 75 °C | - | - | Useful for substrates with sensitive functionalities.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Preparation: Dissolve the Cbz-protected proline derivative in a suitable solvent (e.g., methanol, ethanol, or THF) in a reaction vessel.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10 mol% of the substrate).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a pressurized system).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified if necessary.[6]
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
-
Preparation: To a stirred suspension of the Cbz-protected proline derivative and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[3]
-
Reaction: Stir the reaction mixture at reflux temperature. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, remove the catalyst by filtration through a celite pad. Wash the celite pad with chloroform.[3]
-
Isolation: Combine the organic filtrates and evaporate under reduced pressure to yield the deprotected amine derivative.[3]
Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid
-
Preparation: Dissolve the Cbz-protected proline derivative in glacial acetic acid.
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33%) to the reaction mixture. A scavenger like anisole can also be added.
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction, for example, by adding it to ice-cold diethyl ether to precipitate the product as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with ether, and dry under vacuum.
Visualizations
Caption: Workflow for Cbz deprotection via catalytic hydrogenation.
Caption: Troubleshooting logic for incomplete Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Carbobenzoxyproline (Cbz-Proline) Deprotection
Welcome to the technical support center for Carbobenzoxyproline (Cbz-Proline) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common side reactions and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting Cbz-Proline?
The two most common methods for removing the Cbz (or Z) group from proline are catalytic hydrogenolysis and acid-catalyzed cleavage.[1]
-
Catalytic Hydrogenolysis: This is the most prevalent method, typically employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. The reaction is clean, yielding the deprotected proline, toluene, and carbon dioxide as byproducts.[2] Hydrogen gas (H₂) is a common hydrogen source, but transfer hydrogenation using donors like ammonium formate or sodium borohydride can also be used.[3]
-
Acid-Catalyzed Cleavage: Strong acidic conditions, such as HBr in acetic acid or various Lewis acids, can also cleave the Cbz group.[1][4] This method is often chosen when the substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes).[4]
Q2: What are the most common side reactions during Cbz-Proline deprotection?
The primary side reactions of concern are incomplete deprotection, N-benzylation of the proline nitrogen, and racemization of the chiral center.
-
Incomplete Deprotection: The reaction may stall before all the Cbz-proline is consumed. This is often due to catalyst poisoning or insufficient hydrogen pressure in hydrogenation methods, or inadequate acid strength/concentration in cleavage methods.
-
N-Benzylation: A potential side reaction during catalytic hydrogenolysis is the formation of N-benzylproline. This can occur if the carbamic acid intermediate reacts with the benzyl group before it is fully cleaved.
-
Racemization: Proline can be susceptible to racemization under certain conditions. While some deprotection methods have been shown to be racemization-free, the choice of reagents and conditions is critical to maintaining enantiomeric purity.[3][5]
Q3: My reaction is incomplete. How can I resolve this?
Incomplete reactions are a common issue. For catalytic hydrogenolysis, ensure your catalyst is fresh and active, as palladium catalysts can be poisoned by impurities.[6] Increasing hydrogen pressure or improving agitation can also drive the reaction to completion. For acid-catalyzed reactions, consider using a stronger acid, increasing the reagent concentration, or elevating the reaction temperature.[4]
Q4: How can I minimize the risk of racemization?
Maintaining the stereochemical integrity of proline is crucial. For catalytic hydrogenation, using milder conditions can prevent racemization. For instance, a method using sodium borohydride (NaBH₄) and 10% Pd-C in methanol has been shown to deprotect an N-Boc-L-proline benzyl ester without detectable racemization.[3] When using acidic or basic conditions in other synthetic steps, be aware that these can also induce racemization.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific side reactions encountered during Cbz-proline deprotection.
Issue 1: Incomplete Deprotection Detected
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting Cbz-Proline remaining after the expected reaction time.
-
Workflow:
Troubleshooting workflow for incomplete deprotection.
Issue 2: N-Benzylproline Side Product Observed
-
Symptom: Mass spectrometry reveals a peak corresponding to the mass of N-benzylproline in the crude reaction mixture.
-
Mechanism Overview: The desired hydrogenolysis pathway involves the cleavage of the benzyl-oxygen bond to form an unstable carbamic acid, which then decarboxylates. The side reaction involves the formation of a benzyl cation or radical which can then alkylate the proline nitrogen.
Deprotection pathway vs. N-benzylation side reaction. -
Solutions:
-
Switch to Transfer Hydrogenation: Methods using a hydrogen donor in situ, such as the NaBH₄/Pd-C system, can sometimes reduce over-alkylation by maintaining a different concentration of reactive hydrogen species on the catalyst surface.[3]
-
Add Acid: Adding a small amount of a weak acid (e.g., acetic acid) can protonate the newly formed proline, making it less nucleophilic and less likely to react with any benzyl species.
-
Optimize Solvent: The choice of solvent can influence the reaction pathway. Methanol is commonly used and may help avoid catalyst poisoning.[3]
-
Consider an Alternative Method: If N-benzylation is persistent, switching to a non-reductive method like acid-mediated cleavage is a reliable alternative, provided the substrate is compatible.[4]
-
Data on Deprotection Efficiency
Quantitative data helps in selecting the most appropriate deprotection method. While direct comparative studies on Cbz-Proline are limited, data from similar substrates provide valuable insights.
Table 1: Deprotection of Cbz-Amines via Catalytic Transfer Hydrogenation This method demonstrates high efficiency and chemoselectivity across various substrates, including a secondary amine, which serves as a good model for proline. The reaction is notably fast and proceeds without detectable racemization for chiral substrates.[3]
| Substrate (N-Cbz-Amine) | Time (min) | Yield (%) |
| Aniline | 5 | 98 |
| 4-Fluoroaniline | 5 | 98 |
| 4-Nitroaniline | 10 | 93 |
| Cyclohexylamine (Aliphatic) | 4 | 98 |
| N-Ethylbenzylamine (Secondary) | 3 | 95 |
| L-Phenylalanine methyl ester | 5 | 98 |
| L-Alanine methyl ester | 5 | 97 |
| Data sourced from Sultane, P. R., et al. (2015). Conditions: 10% Pd-C, 1 equiv. NaBH₄, Methanol, Room Temp.[3] |
Table 2: Comparison of Deprotection Methods for a Secondary Amine Scaffold (Nortropine) This table compares the efficiency of standard catalytic hydrogenolysis for a Cbz group against acidolysis for a Boc group on a similar secondary amine scaffold, highlighting the trade-offs in reaction time and conditions.[6]
| Protecting Group | Method | Reagents & Conditions | Time | Yield (%) |
| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, RT, 1 atm | 12-24 h | >95 |
| Boc | Acidolysis | TFA, DCM, RT | 1-2 h | >98 |
| Data adapted from a comparative study on N-protected nortropine.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis (Standard Method)
This protocol is a general procedure for the standard deprotection of Cbz-Proline using hydrogen gas.
-
Preparation: Dissolve Cbz-Proline (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected proline.
Protocol 2: Catalytic Transfer Hydrogenation (NaBH₄ Method)
This protocol offers a user-friendly alternative to using a hydrogen cylinder and has been shown to be effective and rapid without causing racemization.[3]
-
Preparation: Dissolve Cbz-Proline (1 equivalent) in methanol in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd-C catalyst (10 wt%) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing in 5-20 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup & Isolation: Filter the reaction mixture through a Celite pad to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 3: Acid-Mediated Cleavage (AlCl₃/HFIP Method)
This protocol is a metal-free alternative, suitable for substrates with reducible functional groups.[4]
-
Preparation: To a solution of Cbz-Proline (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3 equivalents) at room temperature. The mixture will be a suspension.
-
Reaction: Stir the mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Transfer Hydrogenation for Cbz Removal
Welcome to the Technical Support Center for optimizing the catalytic transfer hydrogenation (CTH) for the removal of the carbobenzyloxy (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this crucial deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most prevalent method for removing the Cbz protecting group is catalytic hydrogenation, typically utilizing palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂).[1] This method is known for its efficiency and clean byproducts, which are primarily toluene and carbon dioxide.[1][2]
Q2: Why choose Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation with H₂ gas?
CTH offers several advantages, most notably avoiding the need for handling pressurized hydrogen gas, which can be a significant safety concern.[3] It often provides better selectivity, which is crucial when the substrate contains other reducible functional groups.[1][4] Common hydrogen donors for CTH include ammonium formate, formic acid, and cyclohexadiene.[1][4]
Q3: What are the primary side products to be aware of during Cbz deprotection?
Side products are dependent on the deprotection method and the substrate. During catalytic hydrogenation or CTH, over-reduction of other functional groups like alkenes, alkynes, nitro groups, and aryl halides can occur.[1] If using methanol as a solvent at elevated temperatures, N-methylation of the resulting amine has been observed.[2][5]
Q4: Can I selectively deprotect a Cbz group in the presence of other reducible functional groups?
Selectivity can be a challenge, but CTH can offer improved selectivity compared to traditional hydrogenation with H₂ gas.[1][3] Careful selection of the hydrogen donor, catalyst, and reaction conditions can help preserve other sensitive groups. For instance, using 1,4-cyclohexadiene as a hydrogen donor can sometimes limit the reducing potential of the system.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic transfer hydrogenation for Cbz deprotection in a question-and-answer format.
Problem 1: My Cbz deprotection is slow or incomplete.
This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
-
Possible Cause: Catalyst Inactivation (Poisoning)
-
Explanation: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1] Nitrogen-containing heterocycles and the product amine itself can also inhibit catalyst activity by coordinating to the palladium surface.[2][3]
-
Solution:
-
Ensure the starting material and solvents are of high purity and free from sulfur-containing contaminants.[2]
-
Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[2]
-
In some cases, adding a small amount of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst.[2][7]
-
-
-
Possible Cause: Poor Catalyst Quality or Activity
-
Possible Cause: Inefficient Mixing
-
Possible Cause: Sub-optimal Reaction Conditions
-
Explanation: The chosen hydrogen donor, solvent, or temperature may not be suitable for the specific substrate.
-
Solution:
-
Increase the reaction temperature; reactions are often run at elevated temperatures (e.g., 40-60 °C) or even at reflux.[2][8]
-
Screen different hydrogen donors (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene).
-
Ensure the substrate is well-dissolved in the chosen solvent. Common solvents include methanol, ethanol, ethyl acetate, and THF.[5][7]
-
-
Problem 2: I am observing side products from the reduction of other functional groups.
-
Possible Cause: Over-reduction
-
Explanation: The reaction conditions are too harsh, leading to the non-selective reduction of other sensitive functional groups such as aryl halides, nitro groups, double bonds, or benzyl ethers.[1]
-
Solution:
-
Data Summary
The efficiency of Cbz deprotection via catalytic transfer hydrogenation can be influenced by several factors. The following tables summarize typical reaction conditions.
Table 1: Common Hydrogen Donors and Catalysts
| Hydrogen Donor | Catalyst | Typical Loading (mol%) |
| Ammonium Formate | 10% Pd/C | 10 |
| Formic Acid | 10% Pd/C, Pd Black | 10-20 |
| 1,4-Cyclohexadiene | 10% Pd/C | 10-20 |
| Hydrazine | 10% Pd/C | 10 |
Table 2: Typical Reaction Conditions for CTH of Cbz-protected Amines
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) |
| Ammonium Formate | 10% Pd/C | Methanol or Ethanol | Reflux | 1-3 |
| Formic Acid | 10% Pd/C | Ethanol | 25 | 1.5 |
| Triethylsilane (TES) | 10% Pd/C | THF/Methanol | Room Temperature | 24 |
Experimental Protocols
General Protocol for Cbz Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol (solvent)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (typically 4-5 equivalents) to the solution.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol% relative to the substrate) to the mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[8]
-
Work-up and Filtration:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; handle with care and quench with water before disposal.[8]
-
Wash the filter pad with the reaction solvent to ensure complete recovery of the product.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. If necessary, purify the crude product using appropriate techniques such as crystallization or chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. tdcommons.org [tdcommons.org]
Technical Support Center: Preventing Racemization of Proline During Cbz Protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of proline racemization during its protection with a benzyloxycarbonyl (Cbz) group.
Troubleshooting Guide
Encountering racemization during the Cbz protection of proline can compromise the stereochemical integrity of your final product. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Significant Racemization Detected in Cbz-L-Proline Product
High levels of the D-enantiomer are observed after the reaction, as confirmed by chiral HPLC or other analytical methods.
| Potential Cause | Troubleshooting Steps |
| Excessively High pH | The primary driver for the racemization of amino acids is high basicity, which facilitates the abstraction of the alpha-proton. It is crucial to maintain the reaction pH in the optimal range of 8-10.[1] • Action: Switch from strong bases like NaOH to weaker inorganic bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). A mixed buffer system of Na₂CO₃ and NaHCO₃ can also be effective at maintaining the desired pH range.[1] • Verification: Monitor the pH of the reaction mixture throughout the addition of benzyl chloroformate (Cbz-Cl) and adjust as necessary. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of the desired reaction but also significantly accelerate the rate of racemization.[2] • Action: Perform the reaction at a reduced temperature. A common starting point is 0 °C (ice bath). If racemization persists, consider lowering the temperature further, for instance, to -5 °C or -10 °C, although this may slow down the protection reaction. • Verification: Maintain a consistent low temperature throughout the reaction and monitor the progress by TLC or HPLC. |
| Prolonged Reaction Time | Extended exposure of the newly formed Cbz-proline to basic conditions, even at a controlled pH, can lead to gradual racemization.[3] • Action: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. Avoid leaving the reaction to stir overnight if it is complete within a few hours. • Verification: Use TLC or HPLC to determine the reaction endpoint accurately. |
| Choice of Solvent | The solvent can influence the reaction rate and potentially the rate of racemization, although this is a less pronounced effect compared to pH and temperature. Protic solvents are generally used in Schotten-Baumann conditions. • Action: A mixture of an organic solvent (like THF, dioxane, or acetone) and water is standard for Schotten-Baumann reactions. Ensure the proline is fully dissolved. While less common for this specific reaction, exploring different solvent systems could be a final resort if other parameters have been optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of proline racemization during Cbz protection?
A1: The racemization of proline under basic conditions occurs through the abstraction of the proton at the α-carbon by a base. This deprotonation forms a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both L- and D-enantiomers.[4][5]
Q2: Why is proline particularly susceptible to racemization?
A2: While all amino acids can racemize under basic conditions, the unique cyclic structure of proline can influence the stability of the enolate intermediate. However, the most critical factor remains the presence of a base strong enough to deprotonate the α-carbon.
Q3: Which base is recommended to minimize racemization during Cbz protection of proline?
A3: Weaker inorganic bases are generally preferred over strong bases like sodium hydroxide. Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used.[1] Using a combination of these can help maintain the pH within the optimal 8-10 range. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can also be used, but careful control of stoichiometry is necessary to avoid excess basicity.
Q4: What is the ideal temperature for the Cbz protection of proline to avoid racemization?
A4: A low temperature is crucial. It is highly recommended to perform the reaction at 0 °C. If racemization is still an issue, the temperature can be further decreased, but this may require longer reaction times.[2]
Q5: How can I accurately determine the enantiomeric purity of my Cbz-proline product?
A5: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification. Other methods include Gas Chromatography (GC) on a chiral column after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[3][8]
Q6: Can the choice of the Cbz-donating reagent affect racemization?
A6: While benzyl chloroformate (Cbz-Cl) is the most common reagent, other activated forms of Cbz exist, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1] In some cases, using a less reactive Cbz source might offer better control, although the primary factors for racemization remain pH and temperature.
Experimental Protocols
Protocol 1: Racemization-Resistant Cbz Protection of L-Proline
This protocol is designed to minimize racemization by carefully controlling the pH and temperature.
Materials:
-
L-Proline
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Dioxane (or THF)
-
Water
-
Diethyl Ether (or Ethyl Acetate)
-
Hydrochloric Acid (HCl), 2M
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath, dissolve L-proline (1 equivalent) in a 1M aqueous solution of sodium carbonate (2 equivalents).
-
Addition of Cbz-Cl: To the cold, stirring solution, add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise over 30-60 minutes. Ensure the temperature is maintained at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The Cbz-L-proline product will precipitate as a white solid or oil.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-L-proline product.
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC.
Data Presentation
While specific quantitative data comparing different conditions for proline Cbz protection is sparse in the literature, the following table summarizes the qualitative impact of key reaction parameters on the risk of racemization.
| Parameter | Condition | Risk of Racemization | Recommendation |
| Base | Strong Base (e.g., NaOH) | High | Avoid. |
| Weak Inorganic Base (e.g., Na₂CO₃, NaHCO₃) | Low | Recommended. | |
| Organic Base (e.g., TEA, DIEA) | Moderate | Use with caution and precise stoichiometry. | |
| pH | > 10 | High | Strictly maintain pH between 8 and 10. |
| 8 - 10 | Low | Optimal Range. | |
| < 8 | Minimal (but reaction may be slow or incomplete) | Not recommended for efficient reaction. | |
| Temperature | > 25 °C (Room Temp) | High | Avoid. |
| 0 °C | Low | Recommended. | |
| < 0 °C | Very Low | Consider if racemization persists at 0 °C. | |
| Reaction Time | Prolonged (e.g., > 12 hours) | Increased | Monitor reaction and work up promptly upon completion. |
| Minimal (until completion) | Low | Recommended. |
Visualizations
Mechanism of Proline Racemization
Caption: Base-catalyzed racemization of proline via a planar enolate intermediate.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization during Cbz protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reaction mechanism and structure of the active site of proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chem.libretexts.org [chem.libretexts.org]
improving yield in SPPS with Cbz-protected proline
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides targeted troubleshooting guides and frequently asked questions to help you improve peptide yields when working with Cbz-protected proline.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield often low when incorporating a Cbz-protected proline residue?
Low yields when using proline, including Cbz-Pro-OH, can stem from several factors. Proline is unique among the 20 common amino acids because its N-terminus is a secondary amine, part of a pyrrolidine ring.[1] This structural feature makes it less reactive and more sterically hindered than the primary amines of other amino acids, leading to slower coupling kinetics.[1] If the coupling reaction does not go to completion, it results in deletion sequences (the desired peptide missing the proline residue), which lowers the overall yield of the target peptide.[2][3]
Q2: What are the most effective coupling reagents for Cbz-Pro-OH to improve yield?
To overcome the steric hindrance and lower reactivity of proline, powerful coupling reagents are recommended.[4] These reagents rapidly form a highly reactive amino acid intermediate, driving the coupling reaction towards completion.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient reagents known for fast coupling times and are very effective for sterically hindered couplings.[5][6][7] HATU and HCTU are often considered superior for difficult sequences.[4][8]
-
Phosphonium Salts (PyAOP, PyBOP): These reagents are also highly effective, particularly for hindered amino acids, and are known for minimizing racemization.[5][9] PyAOP is especially effective in coupling N-protected N-methyl amino acids, which share similarities with proline's secondary amine structure.[5]
-
Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a cost-effective option.[5] For proline coupling, it should be used with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[5][10]
Q3: How can I accurately monitor the Cbz-Proline coupling reaction to ensure completion?
Standard monitoring methods need to be adjusted for proline. The commonly used Kaiser test, which detects free primary amines with an intense blue color, is unreliable for proline's secondary amine, showing at best a weak red or brown color.[11] To confidently assess the completion of a proline coupling, specific tests for secondary amines should be used:
-
Chloranil Test: This test produces a blue-green color in the presence of free secondary amines like proline.[11][12]
-
Isatin Test: This test also gives a characteristic blue color with unprotected N-terminal proline residues.[11]
Performing one of these tests after the coupling step is critical to determine if the reaction is complete or if a second coupling is necessary.[11]
Q4: Are there common side reactions with Cbz-Proline that can reduce yield?
A significant side reaction, particularly when proline is the second or third amino acid being coupled to the resin, is diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal proline's amine attacks the ester linkage of the preceding amino acid, cleaving the dipeptide from the resin. This results in a truncated sequence and a significant loss of yield. Using sterically hindered trityl-based resins can help to avoid this issue.[13]
Q5: What is "double coupling" and when is it recommended for Cbz-Proline?
Double coupling is the practice of repeating the coupling step with fresh amino acid and reagents after the initial coupling reaction is complete.[2] This is a highly recommended strategy to ensure maximum incorporation of a difficult or sterically hindered amino acid like proline.[1] If a monitoring test (e.g., the Chloranil test) indicates that the initial coupling was incomplete, a double coupling should be performed to drive the reaction to completion and prevent the formation of deletion sequences.[11][13]
Q6: Can I use Cbz-Pro-OH as an internal residue in a standard Fmoc/tBu SPPS workflow?
Generally, no. In standard Fmoc/tBu SPPS, the temporary N-α-protecting group (Fmoc) is removed with a mild base (like piperidine), while side-chain protecting groups (like tBu) are removed at the end with a strong acid (like TFA).[13] The Cbz group requires different removal conditions, typically catalytic hydrogenation or strong acids like HF, which are not compatible with the standard Fmoc workflow for internal residues.[6][14] Therefore, Cbz-protected amino acids are typically used to protect the N-terminus of the final peptide sequence, where the Cbz group is added in the last coupling step.
Troubleshooting Guides
Guide 1: Incomplete Coupling of Cbz-Proline
-
Symptom: Your final crude product shows a significant peak in the LC-MS analysis corresponding to the mass of your target peptide minus the mass of a proline residue (a "Pro-deletion" sequence). The overall yield is lower than expected.
-
Primary Cause: The coupling reaction for the Cbz-Proline residue did not proceed to completion due to steric hindrance and the lower reactivity of proline's secondary amine.[1]
-
Diagnostic Step: After the Cbz-Proline coupling step, take a small sample of the resin beads and perform a Chloranil Test (see Protocol 1). A positive result (blue/green beads) confirms the presence of unreacted secondary amines, indicating an incomplete reaction.
Solutions & Experimental Protocols
If incomplete coupling is detected, you have two primary strategies: recouple the residue or permanently block the unreacted amines.
Solution A: Recouple the Residue (Recommended)
The most effective solution is to perform a second coupling reaction ("double coupling") to force the reaction to completion.
Protocol 1: Double Coupling Procedure
-
After the first coupling reaction time has elapsed, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 minute) to remove residual reagents and by-products.
-
Prepare a fresh coupling solution containing 3-5 equivalents of Cbz-Pro-OH and your chosen coupling reagent (e.g., HATU, HCTU) and base (e.g., DIPEA) in DMF.[4]
-
Add the fresh coupling solution to the resin and allow it to react for the standard coupling time (e.g., 1-2 hours).
-
After the second coupling, drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute).
-
(Optional but Recommended) Perform a Chloranil test to confirm the reaction is now complete. The beads should show no color change.
Solution B: Cap Unreacted Amines
If double coupling is still not sufficient or if you wish to prevent the formation of deletion sequences without further coupling, you can permanently block the unreacted N-termini through acetylation ("capping").[2][11] This will result in a truncated (and often more easily purified) side product rather than an internal deletion.
Protocol 2: Capping with Acetic Anhydride
-
Following the incomplete coupling reaction, drain the coupling solution and wash the resin with DMF (3 x 1 minute).
-
Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF in a 1:2:7 ratio. Use a significant excess (e.g., 50 equivalents based on resin substitution).[11]
-
Add the capping solution to the resin and mix for 30 minutes at room temperature.[11]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) before proceeding to the next deprotection step in your synthesis.
Supporting Protocols
Protocol 3: The Chloranil Test for Secondary Amines
-
Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.
-
Wash the beads with DCM and allow them to dry briefly.
-
Add 2 drops of acetaldehyde and 2 drops of a 2% solution of chloranil in DMF.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or blue-green color indicates the presence of free secondary amines (incomplete coupling). Colorless or pale yellow beads indicate a complete coupling.
Data & Reagent Comparison
Choosing the right coupling reagent is critical for success. The table below summarizes key characteristics of commonly used reagents for difficult couplings like Cbz-Proline incorporation.
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Advantages |
| HATU | Uronium/Aminium | Very Fast | Very Low | Excellent for sterically hindered couplings; high efficiency.[5][7] |
| HCTU | Uronium/Aminium | Very Fast | Very Low | High coupling efficiency, often faster than HBTU.[7][8] |
| PyAOP | Phosphonium | Fast | Very Low | Highly effective for hindered residues and N-methyl amino acids.[5] |
| DIC / Oxyma | Carbodiimide | Moderate | Low | Cost-effective and provides low racemization.[7][10] Slower than uronium salts. |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues related to Cbz-Proline coupling.
Caption: Troubleshooting workflow for low yield in SPPS with Cbz-Proline.
Factors Influencing Cbz-Proline Coupling Efficiency
This diagram illustrates the key experimental factors that determine the success of a Cbz-Proline coupling reaction.
Caption: Key factors impacting the efficiency of Cbz-Proline coupling in SPPS.
References
- 1. biotage.com [biotage.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 10. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. digital.csic.es [digital.csic.es]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cbz-Proline Under Different Coupling Conditions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and use of N-Carboxybenzyl-L-proline (Cbz-proline) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Cbz-proline generally considered stable against racemization during coupling reactions?
A1: Cbz-proline's resistance to racemization is a result of its unique structure. The α-carbon, the stereocenter of the amino acid, is part of a rigid five-membered pyrrolidine ring.[1] This structural constraint prevents the formation of an oxazolinone intermediate, which is the primary pathway for racemization in other N-acyl amino acids.[2][3] Urethane-based protecting groups like Cbz also inherently reduce the tendency for the α-hydrogen to be abstracted, further preserving optical purity during activation.[2]
Q2: What are the most common issues encountered when coupling Cbz-proline?
A2: While Cbz-proline itself is stable, challenges can arise. The most prevalent issues include:
-
Low Coupling Yields: Proline's secondary amine is sterically hindered, which can slow down the reaction rate compared to primary amines. In solid-phase peptide synthesis (SPPS), peptide aggregation can also hinder coupling efficiency.[3][4]
-
Diketopiperazine Formation: This is a significant side reaction if proline is the second amino acid in a sequence being synthesized on a solid support. The N-terminal amino group of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[3]
-
Racemization of the Preceding Residue: When coupling a Cbz-proline-containing peptide fragment (e.g., Cbz-Xaa-Pro-OH), the amino acid preceding proline (Xaa) is susceptible to racemization, depending on the coupling conditions.[5]
Q3: How do different classes of coupling reagents affect Cbz-proline coupling?
A3: The choice of coupling reagent is critical for efficiency and minimizing side reactions.
-
Carbodiimides (DCC, DIC): These are cost-effective reagents. However, they can lead to the formation of an irreversible N-acylurea byproduct, which reduces yield.[6][7] To suppress racemization (of the preceding residue) and improve reaction efficiency, they are almost always used with additives like HOBt.[2][6] The dicyclohexylurea (DCU) byproduct from DCC is insoluble, making it problematic for SPPS, where the more soluble Diisopropylcarbodiimide (DIC) is preferred.[8]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents generally provide faster and more efficient couplings with lower risks of side reactions compared to carbodiimides.[8][9] HATU is often favored over HBTU as it reacts faster with less epimerization.[8] It is important to avoid using these reagents in excess, as they can cap the unreacted N-terminal amine of the peptide chain.[8]
-
Phosphonium Salts (PyBOP, BOP): BOP is a powerful reagent that minimizes racemization but is used less frequently in process chemistry due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][10] PyBOP is a safer alternative.[10]
Q4: Is the Cbz protecting group stable throughout solid-phase synthesis and cleavage?
A4: Yes, the Cbz group is generally robust under standard Fmoc/tBu solid-phase synthesis conditions. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[11] Furthermore, the Cbz group is largely stable to the strong acid conditions, such as 95% Trifluoroacetic acid (TFA), used for cleaving the peptide from most resins and removing side-chain protecting groups.[12][13] This allows for the synthesis of peptides with a permanently protected N-terminus.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or Incomplete Coupling Yield | Incomplete activation of the carboxylic acid. Steric hindrance at the proline secondary amine. Peptide aggregation on the solid support. | Confirm the quality and stoichiometry of reagents. Extend the coupling reaction time (e.g., from 2-4 hours to 12-24 hours).[9] Perform a second coupling step (a "double coupling").[4] Switch to a more powerful coupling reagent like HATU or COMU.[4][8] Change the solvent to disrupt aggregation (e.g., use NMP or a DCM/DMF mixture).[4] |
| Racemization of the Amino Acid Preceding Proline | Prolonged pre-activation time before adding the amine component. Use of a strong, unhindered base. | Minimize the pre-activation time of the carboxylic acid.[14] Ensure an additive like HOBt or HOAt is used, as these suppress racemization.[3] Use a weaker or more sterically hindered base, such as sym-collidine, instead of DIPEA or NMM.[2] |
| Formation of N-acylurea Byproduct | Using a carbodiimide reagent (e.g., DCC) without an additive. The O-acylisourea intermediate rearranges to the stable N-acylurea.[6][7] | Always use an additive such as HOBt or HOSu when performing DCC-mediated couplings. The additive intercepts the reactive intermediate to form an active ester, preventing rearrangement.[6][10] |
| Unwanted N-terminal Capping | Use of excess uronium/aminium salt coupling reagent (e.g., HATU, HBTU). | Use a slight excess of the Cbz-proline relative to the coupling reagent, or use them in equimolar amounts.[15] This is particularly important in fragment coupling or cyclization steps.[15] |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Reactivity / Speed | Racemization Risk | Common Side Reactions | Notes |
| DCC / DIC | Moderate | Moderate to High (without additives) | N-acylurea formation, Dehydration (Asn, Gln).[6][8] | Cost-effective. Requires additives like HOBt or HOSu to suppress racemization.[2] DIC is preferred for SPPS as its urea byproduct is soluble.[8] |
| HBTU / TBTU | High | Low | Guanidinylation of N-terminus if used in excess.[8] | Very efficient and widely used. Reactions are often complete in minutes.[8] |
| HATU / HCTU | Very High | Very Low | Guanidinylation of N-terminus if used in excess.[8] | HATU is generally considered superior to HBTU, offering faster couplings with less epimerization.[8] |
| COMU | Extremely High | Very Low | Guanidinylation of N-terminus if used in excess. | A highly reactive uronium salt based on OxymaPure. Considered safer and more efficient than benzotriazole-based reagents.[8][15] |
Experimental Protocols
Protocol 1: Cbz-Proline Coupling with DCC/HOBt
This protocol is suitable for solution-phase synthesis.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-L-proline (1.0 eq) and the amine component (1.0 - 1.2 eq) in an anhydrous solvent such as DCM or DMF.
-
Additive Addition: Add HOBt (1.1 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling: Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 5% citric acid, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[9]
Protocol 2: Cbz-Proline Coupling with HATU/DIPEA
This protocol is highly efficient and suitable for both solution-phase and solid-phase synthesis.
-
Preparation: In a reaction vessel, dissolve Cbz-L-proline (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC, LC-MS, or a qualitative test like the Kaiser test (note: proline gives a weak red/brown result, so a chloranil or isatin test is preferred for SPPS).[4][9]
-
Work-up (Solution Phase): Dilute the reaction mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.[9]
Visualizations
Caption: General workflow for a Cbz-proline coupling reaction.
Caption: Key factors influencing Cbz-proline coupling outcomes.
Caption: Proline's resistance to racemization via oxazolone.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides after Cbz-Proline Deprotection
Welcome to the technical support center for peptide purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically addressing challenges encountered during the purification of peptides following the removal of a Carboxybenzyl (Cbz or Z) protecting group from a proline residue.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz-proline deprotection, and how do I monitor its completion?
A1: The most prevalent method for Cbz group removal is catalytic hydrogenation. This is typically achieved using a palladium on carbon catalyst (10% Pd/C) with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) supplied via a balloon or hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.
To monitor the reaction, Thin Layer Chromatography (TLC) is a common and effective technique. Spot the reaction mixture against the Cbz-protected starting material. The deprotected product, now a free amine, will have a different retention factor (Rf) and should stain with ninhydrin, whereas the Cbz-protected starting material will not. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q2: What is the most significant side reaction to be aware of during Cbz-proline deprotection?
A2: The most critical side reaction, particularly when proline is the N-terminal or second amino acid of a peptide ester (e.g., methyl ester), is the formation of diketopiperazine (DKP).[1][2] Following deprotection, the newly formed free N-terminal amine of the proline can readily attack the C-terminal ester carbonyl, leading to an intramolecular cyclization that cleaves the peptide and forms a stable six-membered DKP ring. This side reaction can drastically reduce the yield of the desired linear peptide.[1]
Q3: My peptide has poor solubility in standard HPLC solvents after deprotection. What can I do?
A3: Poor solubility is a common issue, especially for peptides with a high content of hydrophobic residues or those prone to aggregation.[3] Proline's unique structure can disrupt secondary structures like beta-sheets, which may increase solubility in some cases.[4] However, if you encounter solubility problems, try these strategies:
-
Initial Dissolution: Attempt to dissolve a small amount of the peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the HPLC mobile phase.[5]
-
Acidification: For basic peptides, adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help by protonating basic residues.[4]
-
Denaturants: In challenging cases, denaturing agents like urea or guanidinium hydrochloride can be used, but be aware that they may interfere with biological assays and must be removed.[4]
-
Sonication: Brief sonication can help break up aggregates and aid dissolution.[5]
Q4: What are the primary impurities I should expect in my crude product?
A4: After deprotection, your crude product will be a mixture. Besides the target peptide, common impurities include:
-
Incompletely Deprotected Peptide: The starting Cbz-protected peptide.
-
Diketopiperazines (DKPs): Especially if Pro is at or near the N-terminus.[6][7]
-
Deletion/Truncated Sequences: Byproducts from incomplete coupling steps during the initial synthesis.[8]
-
Reagents and Byproducts: Residuals from the deprotection reaction (e.g., toluene from the Cbz group) and scavengers.[8]
-
Solvent Adducts: For example, if methanol is used as a solvent during hydrogenation with a Pd/C catalyst, N-methylation of the proline amine can occur as a side reaction.[9]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process, identifiable through analytical methods like HPLC and Mass Spectrometry.
Problem 1: Low Yield of Target Peptide After Purification
| Possible Cause | Identification | Recommended Solution |
| Incomplete Deprotection | LC-MS shows a significant peak corresponding to the mass of the Cbz-protected starting material. | Increase reaction time, refresh the Pd/C catalyst, or increase hydrogen pressure. Ensure the catalyst is not poisoned, which can occur with sulfur-containing peptides.[10] |
| Diketopiperazine (DKP) Formation | LC-MS shows a major peak with a mass corresponding to the cyclized dipeptide, and a loss of the rest of the peptide chain. | If synthesizing a peptide ester, avoid having proline as the second amino acid if possible. Alternatively, perform the deprotection and the subsequent coupling to the next amino acid in a one-pot setup to trap the free amine before it can cyclize.[1] |
| Peptide Aggregation/Precipitation | The peptide is difficult to dissolve or precipitates during purification.[3] | See FAQ Q3. For HPLC, consider using a shallower gradient to prevent the peptide from eluting in a highly concentrated organic phase, which can cause precipitation. |
| Adsorption to Surfaces | Consistently low yield despite clean reaction profiles. | Use low-retention vials and pipette tips. Minimize the number of transfer steps during the work-up and purification process. |
Problem 2: Poor Peak Shape or Resolution in RP-HPLC
| Possible Cause | Observation | Recommended Solution |
| Secondary Interactions | Peak tailing. The basic amine of proline can interact with residual silanol groups on the silica-based column. | Ensure the mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA), typically at 0.1%, to mask these interactions and improve peak shape.[8] |
| Column Overload | Broad, asymmetrical, or fronting peaks. | Reduce the amount of crude peptide injected onto the column. Perform a loading study to determine the optimal capacity of your column. |
| Co-eluting Impurities | The main peak is not baseline-separated from other peaks. The collected fraction is still impure upon re-analysis. | Optimize the HPLC gradient. A shallower gradient around the elution point of your peptide will enhance resolution.[8] If impurities have very similar hydrophobicity, consider an orthogonal purification method like Ion-Exchange Chromatography (IEX) as a secondary step. |
| Inappropriate Mobile Phase pH | Poor retention or peak shape. | The pH affects the ionization state of the peptide. For most peptides, a low pH (around 2, achieved with 0.1% TFA) is recommended for good retention and peak shape on C18 columns. |
Data Presentation
Comparison of Purification Techniques
While preparative RP-HPLC is the gold standard for achieving high purity, other methods can be advantageous for initial bulk purification or for specific circumstances. The following table provides a general comparison for purifying a model dipeptide (e.g., Pro-Phe) after Cbz deprotection.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Speed | Scalability | Primary Application |
| Preparative RP-HPLC | >95% | 60-80% | Slow | Moderate | Final purification for high-purity applications. |
| Flash Chromatography (C18) | 70-90% | 70-90% | Fast | High | Rapid removal of bulk impurities from large quantities (>100 mg) of crude product.[11] |
| Solid-Phase Extraction (SPE) | 60-85% | 70-95% | Very Fast | High | Quick desalting and removal of highly dissimilar impurities.[12] |
| Recrystallization | >98% (if successful) | Variable | Moderate | Moderate | Only applicable if the peptide is a stable, crystalline solid. |
Experimental Protocols
Protocol 1: Cbz-Proline Deprotection via Catalytic Transfer Hydrogenolysis
This protocol describes a standard procedure for removing the Cbz group from a proline-containing peptide using ammonium formate as the hydrogen donor.
-
Dissolution: Dissolve the Cbz-protected peptide (1 equivalent) in methanol (MeOH) or ethanol (EtOH) (approx. 10-20 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (HCOONH₄, 4-5 equivalents) to the solution and stir until it dissolves.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight relative to the peptide) to the flask under the inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
Filtration: Upon completion, dilute the reaction mixture with MeOH and filter it through a pad of Celite® to completely remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional MeOH to ensure all product is recovered.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can then be taken up in a suitable solvent for purification.
Protocol 2: General Purification by Preparative RP-HPLC
This protocol provides a general workflow for purifying the deprotected peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common choice is a small amount of Mobile Phase A, or DMSO for poorly soluble peptides, followed by dilution with Mobile Phase A. Centrifuge the sample to pellet any insoluble material before injection.
-
Column and Mobile Phases:
-
Column: A C18 reversed-phase preparative column is standard for peptide purification.[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the column with 95-100% Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Gradient: Run a linear gradient to elute the peptide. A typical scouting gradient might be 5% to 65% Mobile Phase B over 30-40 minutes. Optimize this gradient based on the retention time of your target peptide to improve separation.
-
Detection: Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.[8]
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white, fluffy powder.
Visualizations
Caption: Experimental workflow from Cbz-deprotection to final pure peptide.
Caption: Decision tree for identifying and addressing common impurities.
Caption: Reaction pathway showing desired deprotection vs. DKP side reaction.
References
- 1. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-Proline Deprotection in Sensitive Peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and selecting alternative methods for the deprotection of Carboxybenzyl (Cbz)-protected proline residues in sensitive peptides.
Troubleshooting Guide
Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenation
Symptoms:
-
TLC or LC-MS analysis indicates a significant amount of starting material remaining after the standard reaction time.
-
The reaction stalls and does not proceed to completion.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Catalyst Inactivation/Poisoning | Impurities in the substrate or solvents can poison the palladium catalyst. The product amine can also inhibit the catalyst.[1] Ensure high-purity starting materials and solvents.[1] Consider increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or using a fresh batch of catalyst.[1] The addition of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst.[1] |
| Insufficient Hydrogen Pressure | For sterically hindered Cbz groups, atmospheric pressure may be insufficient.[1] Increase the hydrogen pressure (e.g., to 50 psi or higher) to enhance the reaction rate.[1] |
| Poor Gas-Liquid Mixing | Inadequate agitation can limit the availability of hydrogen at the catalyst surface. Ensure vigorous stirring or agitation to maximize gas-liquid transfer.[1] |
| Inappropriate Solvent | The choice of solvent can impact reaction efficiency. Methanol and ethanol are commonly used. For substrates prone to side reactions, consider ethyl acetate or THF.[1] |
Issue 2: Peptide Degradation or Side Reactions During Deprotection
Symptoms:
-
Formation of unexpected byproducts observed by LC-MS.
-
Loss of other protecting groups or modifications on the peptide.
-
Racemization of chiral centers.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acid-Labile Protecting Group Cleavage | Standard strong acid deprotection methods (e.g., HBr in acetic acid) can cleave other acid-sensitive groups like Boc.[2] |
| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[3] If using acidic deprotection, adding HOBt to the reaction mixture can help suppress this side reaction.[3] |
| N-Acetylation with Acetic Acid | When using HBr in acetic acid, residual acetic acid can lead to N-acetylation of the deprotected amine, especially at elevated temperatures.[4] It is crucial to remove all traces of acetic acid after deprotection. |
| Reduction of Sensitive Functional Groups | Catalytic hydrogenation can reduce other functional groups such as alkenes, alkynes, and nitro groups.[5][6] |
| Racemization | Harsh deprotection conditions can sometimes lead to the racemization of amino acids. Using milder, alternative methods is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative methods to standard catalytic hydrogenation for Cbz-proline deprotection?
A1: The main alternatives are designed to be milder and more compatible with sensitive peptides. These include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[7][8][9] It is often milder than using hydrogen gas directly.[2]
-
Acid-Catalyzed Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group.[10] This method is useful when the peptide contains functionalities susceptible to reduction.[1]
-
Lewis Acid-Mediated Deprotection: Reagents like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offer a mild and selective method for Cbz removal at room temperature.[5][11][12]
Q2: My peptide contains a sulfur-containing amino acid (cysteine or methionine). Can I use a palladium catalyst for Cbz deprotection?
A2: Sulfur-containing residues can poison palladium catalysts, reducing their activity. While catalytic transfer hydrogenation might sometimes be more effective than direct hydrogenation, catalyst poisoning can still be an issue. For peptides with these residues, non-catalytic methods like acid-catalyzed cleavage or Lewis acid-mediated deprotection are generally preferred.
Q3: When should I choose a Lewis acid-mediated deprotection method?
A3: A Lewis acid-mediated method, such as AlCl₃ in HFIP, is an excellent choice when your peptide is sensitive to both hydrogenation and strong acids. This method demonstrates good functional group tolerance, including for other reducible groups, and avoids the use of hazardous hydrogen gas.[11][12]
Q4: Can I selectively deprotect a Cbz group in the presence of other protecting groups?
A4: Yes, orthogonality is key in peptide synthesis. The AlCl₃/HFIP method has been shown to selectively deprotect N-Cbz groups in the presence of N/O-Bn, N-Fmoc, and N-Alloc protecting groups, though it is not orthogonal to the N-Boc group.[11]
Comparison of Alternative Cbz-Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol or Ethanol, Reflux, 1-3 hours[9] | Milder than direct hydrogenation, avoids use of H₂ gas.[2] | Catalyst can be poisoned by sulfur-containing residues. |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | DCM, 0°C to RT, 30 minutes[10] | Effective for peptides with reducible groups. | Harsh acidic conditions can cleave other protecting groups (e.g., Boc) and cause side reactions like aspartimide formation.[2][3] |
| Lewis Acid-Mediated Deprotection | AlCl₃, HFIP | Room Temperature | Mild, high functional group tolerance, avoids hazardous reagents.[11][12] | Reagents can be moisture-sensitive. Not orthogonal to Boc group.[11] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide, 75°C | Superior for substrates with sensitive functionalities compared to hydrogenation or Lewis acids.[5][13] | Requires elevated temperature. |
Experimental Protocols & Workflows
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Reaction Setup: Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.[9]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[9]
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas (e.g., nitrogen or argon). Carefully add 10% Pd/C (10 mol%) to the mixture.[9]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[9]
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[9]
Caption: Workflow for Cbz deprotection via catalytic transfer hydrogenation.
Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid
-
Reaction Setup: Dissolve the Cbz-protected peptide in dichloromethane (DCM).[10]
-
Reagent Addition: Add an equal volume of 33% HBr in acetic acid to the solution.[10]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[10]
-
Work-up: Remove the solvent in vacuo. To remove excess HBr, re-dissolve the residue in DCM and remove the solvent under reduced pressure. Repeat this step.[10]
-
Purification: Purify the resulting crude product via reverse-phase chromatography.[10]
Caption: Workflow for Cbz deprotection using HBr in acetic acid.
Protocol 3: Lewis Acid-Mediated Deprotection using AlCl₃ in HFIP
-
Reaction Setup: In a reaction vessel, add the Cbz-protected peptide.
-
Reagent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) followed by aluminum chloride (AlCl₃).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS until completion.[11]
-
Work-up: Dilute the reaction mixture with CH₂Cl₂. Quench with aqueous NaHCO₃ and extract with CH₂Cl₂.[11]
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the deprotected amine.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Cbz-Proline vs. Fmoc-Proline for Proline Protection in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide assembly. Proline, with its unique cyclic structure, presents specific challenges that necessitate careful consideration of the Nα-protecting group. This guide provides an in-depth, objective comparison of two key protecting groups for proline: the classic Carbobenzoxy (Cbz) group and the modern Fluorenylmethyloxycarbonyl (Fmoc) group.
This comparison delves into the core aspects of their performance in SPPS, supported by available data and established experimental protocols. We will explore their respective chemistries, deprotection conditions, and impact on common side reactions, particularly racemization and diketopiperazine formation.
At a Glance: Key Differences Between Cbz-Proline and Fmoc-Proline in SPPS
| Feature | Carbobenzoxy-Proline (Cbz-Pro) | 9-Fluorenylmethyloxycarbonyl-Proline (Fmoc-Pro) |
| Protecting Group Lability | Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH) | Base-labile (typically 20% piperidine in DMF)[1] |
| Orthogonality in SPPS | Limited in standard Fmoc/tBu or Boc/Bzl strategies | Fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[2] |
| Deprotection Conditions | Harsh, not compatible with many sensitive residues or linkers | Mild, compatible with a wide range of functionalities[1][3] |
| Automation Compatibility | Poor, due to the nature of catalytic hydrogenation | Excellent, amenable to automated peptide synthesizers[1] |
| Key Side Reactions | Potential for catalyst poisoning (if sulfur is present) | Diketopiperazine formation, especially at the dipeptide stage[4][5][6] |
| Racemization Risk | Generally low for urethane-type protecting groups[3] | Low, but can be influenced by coupling reagents and conditions[7][8] |
The Rise of Fmoc Chemistry: A Paradigm Shift in SPPS
The advent of the Fmoc protecting group revolutionized solid-phase peptide synthesis, largely supplanting the older Boc/Bzl and Cbz-based strategies.[3] The primary driver for this shift was the introduction of an orthogonal protection scheme that employs a base-labile Nα-protecting group (Fmoc) in conjunction with acid-labile side-chain protecting groups.[2][9] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[2]
In contrast, the Cbz group's reliance on harsh deprotection methods like catalytic hydrogenolysis or strong acids makes it less compatible with the solid-phase format and the acid-labile linkers and side-chain protecting groups commonly used in modern SPPS.[1]
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding, below are generalized experimental protocols for the deprotection steps in SPPS using Fmoc-Proline and the less common approach for incorporating a Cbz-protected amino acid at the N-terminus.
Standard Fmoc-Proline Deprotection Protocol in SPPS
This protocol outlines the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1][10]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-20 minutes at room temperature.[1] For sterically hindered amino acids, a second treatment may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][10]
N-terminal Cbz Protection in an Fmoc/tBu Strategy
While not a standard SPPS cycle, a Cbz group can be introduced at the N-terminus of a peptide synthesized using the Fmoc/tBu strategy.
Procedure:
-
Perform standard Fmoc-SPPS to assemble the desired peptide sequence.
-
After the final coupling step, remove the N-terminal Fmoc group using the standard deprotection protocol.
-
Wash the resin extensively to remove all traces of piperidine.
-
In a separate vessel, dissolve Cbz-Cl (Benzyl chloroformate) in a suitable solvent like DMF.
-
Add the Cbz-Cl solution and a non-nucleophilic base (e.g., DIEA) to the deprotected peptide-resin.
-
Allow the reaction to proceed to completion.
-
Wash the resin thoroughly to remove excess reagents.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail. The Cbz group is generally stable to TFA.[11]
Performance Comparison: Side Reactions and Purity
Diketopiperazine (DKP) Formation
A significant side reaction in SPPS, particularly when using the Fmoc strategy, is the formation of diketopiperazines.[1][4] This occurs at the dipeptide stage when the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5][6] Sequences containing proline at the C-terminus or the penultimate position are especially prone to this side reaction.[5]
-
Fmoc-Proline: The basic conditions of Fmoc deprotection can catalyze DKP formation.[5] Studies have shown that the choice of solvent and the use of specific deprotection cocktails (e.g., DBU/piperazine) can mitigate this side reaction.[6]
-
Cbz-Proline: While less documented in the context of modern SPPS, the conditions for Cbz deprotection (hydrogenolysis) are not conducive to DKP formation. However, the coupling of the third amino acid onto a Cbz-Pro-dipeptide could still potentially lead to DKP formation, though the risk is generally considered lower than with the repeated base treatments in Fmoc-SPPS.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis. Urethane-based protecting groups like both Cbz and Fmoc are known to suppress racemization during the coupling step.[3]
-
Fmoc-Proline: The risk of racemization with Fmoc-proline is generally low. However, the choice of coupling reagents and activation conditions can influence the extent of racemization for all amino acids.[7][8]
-
Cbz-Proline: Cbz, being a urethane-type protecting group, also effectively suppresses racemization during coupling.
Conclusion: The Verdict on Proline Protection
For the vast majority of applications in modern solid-phase peptide synthesis, Fmoc-proline is the unequivocally superior choice for the protection of proline residues. Its compatibility with automated synthesis, mild deprotection conditions, and orthogonality with standard side-chain protecting groups make it the cornerstone of efficient and high-throughput peptide production.[1][3]
While the Cbz group played a foundational role in the history of peptide chemistry and remains useful in specific solution-phase strategies, its application in modern SPPS is highly limited. The harsh deprotection conditions are incompatible with the most commonly used resins and side-chain protection schemes.
Researchers utilizing Fmoc-proline should, however, remain vigilant of the potential for diketopiperazine formation, especially when proline is located at or near the C-terminus of the peptide. Strategic choices regarding the solid support, coupling of the initial amino acids as a dipeptide, and optimized deprotection conditions can effectively minimize this side reaction, ensuring the successful synthesis of high-purity proline-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cbz vs. Boc for N-Terminal Proline Protection
In the realm of peptide synthesis and drug development, the selection of an appropriate protecting group for the N-terminus of amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic strategy. This is particularly true for proline, a unique secondary amino acid whose rigid pyrrolidine ring can introduce specific conformational constraints and reactivity challenges. This guide provides a comprehensive, data-driven comparison of two of the most widely used N-terminal protecting groups for proline: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different conditions, which forms the basis of their orthogonal use in complex syntheses. The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. This fundamental difference allows for the selective deprotection of one group while the other remains intact, a crucial strategy in the synthesis of polyfunctional molecules.
Quantitative Performance Comparison
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the following table summarizes typical experimental data gathered from various sources for the protection and deprotection of proline using Cbz and Boc groups.
| Parameter | Cbz-Proline | Boc-Proline |
| Protection Yield | ~90% | 83-90% |
| Purity of Protected Proline | High | >98-99% |
| Key Side Reactions | Potential for racemization if pH is not controlled during protection. | Racemization of proline derivatives observed during coupling reactions with Boc-amino acids, especially in the presence of 1-hydroxybenzotriazole (HOBt)[1]. Formation of t-butyl cation during deprotection can lead to side reactions with nucleophilic residues. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., Trifluoroacetic acid (TFA), HCl) |
| Deprotection Yield | Generally high (>90%) | Generally high |
Chemical Structures
Solid-Phase Peptide Synthesis (SPPS) Workflow
The choice between Cbz and Boc protecting groups is central to the overall strategy of SPPS. The following diagram illustrates the general workflow, highlighting the key stages of N-terminal protection and deprotection.
Deprotection Mechanisms
The distinct deprotection mechanisms of Cbz and Boc groups are fundamental to their orthogonal applicability in peptide synthesis.
Experimental Protocols
Cbz Protection of Proline
Materials:
-
L-Proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-proline (1 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 20 hours.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Cbz-proline.
-
Purify the residue by silica gel column chromatography if necessary. A reported yield for this type of reaction is approximately 90%.
Boc Protection of Proline
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride (NaCl) aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl ether
Procedure:
-
To a solution of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2.5 hours.
-
Wash the organic phase with a saturated citric acid aqueous solution, followed by a saturated sodium chloride aqueous solution, and then water.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.
-
The resulting product can be washed with a small amount of ethyl ether and dried to yield Boc-proline. Reported yields are in the range of 83-90% with high purity.
Cbz-Proline Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-Proline derivative
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-proline derivative in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected proline derivative.
Boc-Proline Deprotection (Acidolysis)
Materials:
-
Boc-Proline derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-proline derivative in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected proline derivative as a TFA salt.
Concluding Remarks
The choice between Cbz and Boc for the protection of N-terminal proline is contingent upon the specific requirements of the synthetic route. While both protecting groups offer high yields and purity, the potential for racemization, particularly with Boc-proline in the presence of certain coupling reagents, warrants careful consideration. The orthogonality of their deprotection chemistries remains a key advantage, allowing for their strategic use in the synthesis of complex peptides. N-Cbz-protected amines have been reported to exhibit cleaner reaction profiles and higher yields in certain coupling reactions compared to their N-Boc counterparts[2]. Researchers should carefully evaluate the stability of other functional groups within their molecule to the acidic or reductive deprotection conditions associated with Boc and Cbz, respectively, to make an informed decision for their specific application. Further direct comparative studies are needed to provide a more definitive quantitative assessment of these two invaluable tools in peptide chemistry.
References
advantages of Cbz-proline in specific peptide sequences
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in peptide synthesis is paramount to achieving desired outcomes. This guide provides a comprehensive comparison of Carbobenzyloxy-proline (Cbz-proline), a cornerstone of traditional peptide chemistry, with the more contemporary Fluorenylmethyloxycarbonyl-proline (Fmoc-proline). We will delve into the distinct advantages of Cbz-proline in specific peptide sequences, supported by a comparative analysis of synthesis strategies, experimental data, and a case study on the biologically active tripeptide, Pro-Gly-Pro (PGP).
The Enduring Relevance of Cbz-Proline
The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, represents a classical approach to amine protection in peptide synthesis.[1] While modern solid-phase peptide synthesis (SPPS) predominantly utilizes the Fmoc/tBu strategy for its efficiency and amenability to automation, Cbz-proline retains significant advantages in specific contexts, particularly in solution-phase synthesis and the preparation of peptide fragments.[2][3]
The primary advantage of the Cbz group lies in its unique deprotection chemistry. Unlike the base-labile Fmoc group and the acid-labile Boc group, the Cbz group is typically removed by catalytic hydrogenolysis. This orthogonality allows for selective deprotection without affecting other protecting groups, a crucial feature in the synthesis of complex or modified peptides.[2]
Comparative Analysis: Cbz-Proline vs. Fmoc-Proline
The choice between Cbz-proline in solution-phase synthesis and Fmoc-proline in solid-phase synthesis hinges on several factors, including the desired peptide's length, complexity, scale of production, and cost considerations.
| Feature | Cbz-Proline (Solution-Phase Synthesis) | Fmoc-Proline (Solid-Phase Synthesis) |
| Synthesis Strategy | Stepwise synthesis and purification of intermediates in solution. | Stepwise synthesis on a solid resin support. |
| Scalability | More amenable to large-scale synthesis (grams to kilograms).[4] | Well-suited for small to medium-scale synthesis (milligrams to grams).[5] |
| Purification | Requires purification (e.g., crystallization, chromatography) after each step.[6] | Simplified purification by washing the resin; final cleavage and purification required.[7] |
| Yield | Can achieve high overall yields for shorter peptides with optimized protocols. | High per-step coupling efficiency, but overall yield can decrease with longer peptides.[2] |
| Purity | High purity achievable for intermediates and final product.[6] | High purity of the final product after cleavage and purification.[2] |
| Cost | Potentially more cost-effective for large-scale production of short peptides due to lower raw material excess.[4] | Can be more expensive for large-scale synthesis due to the cost of resins and excess reagents.[4] |
| Automation | Less amenable to full automation.[5] | Highly amenable to automation.[5] |
| Ideal Applications | Synthesis of short peptides, peptide fragments for convergent synthesis, and large-scale production.[4] | Rapid synthesis of a wide range of peptides, including long and complex sequences, peptide libraries.[2] |
Experimental Protocols
Solution-Phase Synthesis of a Tripeptide using Cbz-Proline (General Protocol)
This protocol outlines the general steps for the synthesis of a tripeptide (e.g., Pro-Gly-Pro) using Cbz-proline in solution.
Materials:
-
Cbz-Pro-OH
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Citric acid solution
-
Sodium sulfate
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dipeptide Formation (Cbz-Pro-Gly-OMe):
-
Dissolve Cbz-Pro-OH, H-Gly-OMe·HCl, and HOBt in DCM.
-
Cool the solution to 0°C and add NMM to neutralize the hydrochloride.
-
Add a solution of DCC in DCM dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with citric acid solution, sodium bicarbonate solution, and water.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain Cbz-Pro-Gly-OMe.
-
-
Deprotection of Cbz Group:
-
Dissolve Cbz-Pro-Gly-OMe in MeOH.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and evaporate the solvent to yield H-Pro-Gly-OMe.
-
-
Tripeptide Formation (Cbz-Pro-Pro-Gly-OMe):
-
Couple Cbz-Pro-OH with H-Pro-Gly-OMe using the DCC/HOBt method as described in step 1.
-
-
Final Deprotection:
-
Remove the C-terminal methyl ester by saponification (e.g., using NaOH in methanol/water).
-
Remove the N-terminal Cbz group by hydrogenolysis as described in step 2 to obtain the final tripeptide (Pro-Gly-Pro).
-
Solid-Phase Synthesis of a Tripeptide using Fmoc-Proline (General Protocol)
This protocol outlines the general steps for the synthesis of a tripeptide (e.g., Pro-Gly-Pro) on a Rink Amide resin using Fmoc chemistry.[8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
First Amino Acid Coupling (Fmoc-Pro-OH):
-
Activate Fmoc-Pro-OH with DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly coupled proline.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Couple Fmoc-Gly-OH using the same activation and coupling procedure as in step 2.
-
Wash the resin.
-
-
Third Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat the deprotection and coupling steps with Fmoc-Pro-OH.
-
-
Final Fmoc Deprotection:
-
Remove the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM and dry.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Case Study: Pro-Gly-Pro (PGP) and Chemokine Signaling
The tripeptide Pro-Gly-Pro (PGP) is a collagen breakdown product that has been identified as a potent neutrophil chemoattractant.[9] It exerts its biological effect by acting as a ligand for the chemokine receptor CXCR2.[9] The synthesis and biological evaluation of PGP and its analogues provide a relevant case study for comparing synthesis strategies.
Synthesis of PGP
PGP and the CXCR2 Signaling Pathway
The interaction of PGP with the CXCR2 receptor on neutrophils triggers a cascade of intracellular signaling events, leading to cell migration and inflammation. Understanding this pathway is crucial for designing antagonists to mitigate inflammatory conditions where PGP is implicated, such as in chronic obstructive pulmonary disease (COPD).
Experimental Workflow for Peptide Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of a peptide like PGP.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 7. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups in Peptide Synthesis: The Enduring Limitations of Carbobenzoxyproline
The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, represents a cornerstone in the history of peptide chemistry.[1][2] Its development was the first to allow for the controlled, stepwise assembly of amino acids, transforming peptide synthesis from a speculative art into a systematic science.[2] However, despite its historical significance and continued niche use in solution-phase synthesis, Carbobenzoxyproline (Cbz-Pro-OH) is largely obsolete in modern solid-phase peptide synthesis (SPPS).
This guide provides an objective comparison between Cbz-proline and its modern counterparts, Fluorenylmethyloxycarbonyl-proline (Fmoc-Pro-OH) and tert-Butoxycarbonyl-proline (Boc-Pro-OH). We will explore the critical limitations of the Cbz group, supported by comparative data and standard experimental protocols, to illustrate why it has been superseded in contemporary research and drug development.
Core Limitations: A Head-to-Head Comparison
The primary drawbacks of using Cbz-proline in a modern synthesis workflow stem from its harsh deprotection requirements, lack of orthogonality with current strategies, and susceptibility to side reactions.
1. Harsh Deprotection Conditions: The removal of the Cbz group requires conditions that are fundamentally incompatible with the principles of modern SPPS.[3] Deprotection is typically achieved by either catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst) or treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[4][5]
In contrast, the Fmoc group is base-labile and removed under mild conditions with piperidine, while the Boc group is acid-labile and removed with moderate acids like trifluoroacetic acid (TFA).[3][6] The aggressive methods required for Cbz cleavage are unsuitable for SPPS, as catalytic hydrogenation is inefficient on a solid support, and strong acids would prematurely cleave the growing peptide chain from most standard resins.[7]
2. Lack of Orthogonality: Orthogonal protection schemes are fundamental to modern SPPS, allowing for the selective removal of one type of protecting group in the presence of others.[5][8] The dominant strategy today is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain protecting groups (often tert-butyl based) are removed at the end of the synthesis with acid.[7][8]
The Cbz group fails this orthogonality test. The strong acids needed for its removal would also cleave the acid-labile side-chain protectors and the resin linker, leading to a catastrophic failure of the synthesis.[1][5]
3. Side Reactions and Substrate Incompatibility: The deprotection methods for Cbz-proline are prone to undesirable side reactions.
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids such as cysteine and methionine, leading to incomplete or failed deprotection.[1][3]
-
Acid-Induced Degradation: Strong acidolysis (HBr/AcOH) can damage sensitive residues. For instance, it can lead to alkylation of tryptophan or migration of benzyl groups in tyrosine.[1][9]
Quantitative Data and Performance Comparison
The choice of protecting group directly impacts the efficiency, purity, and success of peptide synthesis. The following tables summarize the key operational and performance differences between Cbz, Fmoc, and Boc strategies.
Table 1: Comparison of α-Amino Protecting Group Properties
| Feature | Carbobenzoxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Reagent | H₂/Pd-C or HBr/AcOH | 20-50% Piperidine in DMF | 25-50% TFA in DCM |
| Deprotection Mechanism | Catalytic Hydrogenolysis or Strong Acidolysis | Base (β-elimination) | Moderate Acidolysis |
| Primary Application | Solution-phase synthesis, Fragment condensation[3] | Solid-Phase Peptide Synthesis (SPPS)[6] | Solid-Phase Peptide Synthesis (SPPS)[8] |
| Compatibility with SPPS | Very Poor | Excellent | Good |
| Orthogonality to tBu Groups | No | Yes[5] | No (Quasi-orthogonal)[5] |
| Safety Concerns | Flammable H₂ gas, Corrosive HBr | Piperidine is a regulated substance | Corrosive TFA, Toxic HF for final cleavage[10] |
Table 2: Performance and Side Reaction Comparison
| Parameter | Carbobenzoxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Typical Yield (per SPPS cycle) | Not applicable for modern SPPS | >99% | >99% |
| Common Side Reactions | Catalyst poisoning, Incomplete deprotection, Benzyl-group side reactions[3][9] | Aspartimide formation, Diketopiperazine formation, Racemization[3][11] | t-butyl cation formation leading to alkylation, Requires strong acid (HF) for final cleavage[3] |
| Compatibility with Cys, Met | Poor (catalyst poisoning) | Good | Good |
| Automation Friendliness | No | High | High |
Visualizing the Limitations
The following diagrams illustrate the chemical differences in deprotection pathways and the critical failure of Cbz-proline within a standard SPPS workflow.
Caption: Chemical pathways for removing Cbz, Fmoc, and Boc protecting groups from proline.
Caption: Workflow of Fmoc-SPPS highlighting the incompatibility of Cbz-group deprotection.
Experimental Protocols
The following generalized protocols outline the standard deprotection procedures for each protecting group, underscoring the significant differences in experimental conditions.
Protocol 1: Cbz-Group Deprotection (Catalytic Hydrogenolysis in Solution-Phase)
-
Objective: To remove the Cbz protecting group from a peptide fragment in solution.
-
Materials: Cbz-protected peptide, Methanol (MeOH), Palladium on carbon (10% Pd/C), Hydrogen (H₂) gas source (balloon or cylinder), Filtration apparatus (e.g., Celite pad).
-
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent like methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon), then introduce hydrogen gas via a balloon or controlled stream.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once complete, carefully purge the vessel again with an inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Protocol 2: Fmoc-Group Deprotection (Standard SPPS Cycle Step)
-
Objective: To remove the temporary Nα-Fmoc group from a resin-bound peptide.
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Deprotection solution (20% piperidine in DMF, v/v).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF within a reaction vessel for 15-30 minutes.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine.
-
The resin is now ready for the coupling of the next amino acid.
-
Protocol 3: Boc-Group Deprotection (Standard SPPS Cycle Step)
-
Objective: To remove the temporary Nα-Boc group from a resin-bound peptide.
-
Materials: Boc-protected peptide-resin, Dichloromethane (DCM), Deprotection solution (25-50% TFA in DCM, v/v), Neutralization solution (e.g., 5-10% DIEA in DMF or DCM).
-
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 1-2 minutes.
-
Drain the solution and add a second portion of the deprotection solution. Agitate for 20-30 minutes.
-
Drain the acidic solution and wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with the DIEA solution.
-
Wash the resin again with DCM and DMF to prepare for the subsequent coupling step.
-
Conclusion
While this compound was instrumental in the genesis of peptide synthesis, its practical application in the modern laboratory is severely restricted. The primary limitations—harsh deprotection conditions, a fundamental lack of orthogonality with modern Fmoc/tBu strategies, and potential for significant side reactions—render it unsuitable for the efficiency, purity, and automation demands of solid-phase peptide synthesis.[1][3]
For researchers, scientists, and drug development professionals, Fmoc-Pro-OH and Boc-Pro-OH are the undisputed standards for SPPS. Their mild deprotection schemes, robust orthogonality, and compatibility with a wide range of amino acid functionalities enable the reliable and high-fidelity synthesis of complex peptides that are central to advancements in biology and medicine.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. biosynth.com [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of Proline-Containing Peptides: Cbz-Proline vs. Fmoc-Proline
For researchers, scientists, and professionals in drug development, the incorporation of proline residues is a critical step in the synthesis of many biologically active peptides. The choice of protecting group for the proline nitrogen—classically the benzyloxycarbonyl (Cbz) group or the more modern 9-fluorenylmethoxycarbonyl (Fmoc) group—fundamentally dictates the synthetic strategy and can significantly impact the overall efficiency, yield, and purity of the final product. This guide provides an objective comparison of peptide synthesis using Cbz-proline and Fmoc-proline, supported by representative experimental data and detailed protocols.
The primary distinction between these two approaches lies in the synthesis methodology. Cbz-proline is traditionally used in solution-phase peptide synthesis (SPPS), a classic method that involves sequential coupling and purification steps in solution. In contrast, Fmoc-proline is the standard for solid-phase peptide synthesis (SPPS), where the peptide is assembled on a resin support, simplifying purification at each step.
Performance Comparison: Cbz-Proline vs. Fmoc-Proline
The following table summarizes the key differences in performance and experimental parameters when using Cbz-proline in solution-phase synthesis versus Fmoc-proline in solid-phase synthesis for the preparation of a model proline-containing peptide.
| Parameter | Cbz-Proline (Solution-Phase Synthesis) | Fmoc-Proline (Solid-Phase Peptide Synthesis) |
| Synthesis Strategy | Stepwise coupling and purification in solution. | Stepwise coupling on a solid resin support. |
| Protecting Group | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH). | Mild base (typically 20% piperidine in DMF).[1] |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt). | A variety of coupling reagents (e.g., HBTU, HATU, DIC). |
| Purification | Requires purification after each coupling step (e.g., extraction, crystallization, chromatography). | Purification is performed after cleavage from the resin (typically by HPLC). |
| Typical Overall Yield | Variable; dependent on the number of steps and purification efficiency. Can be high for short peptides. | Generally high, with coupling efficiencies often exceeding 99% per step.[2] |
| Typical Purity (Crude) | Can be high after each step's purification. | Varies depending on peptide length and sequence; requires final purification. |
| Scalability | Well-suited for large-scale synthesis of short peptides. | Readily scalable and amenable to automation. |
| Time per Cycle | Can be several hours to days, including workup and purification. | Typically 1-2 hours per amino acid addition. |
Experimental Protocols
The following are representative protocols for the synthesis of a simple dipeptide, Prolyl-Glycine (Pro-Gly), using both Cbz-proline and Fmoc-proline.
Solution-Phase Synthesis of Cbz-Pro-Gly-OH
This protocol outlines the synthesis of Cbz-Pro-Gly-OH followed by the deprotection to yield Pro-Gly.
Materials:
-
Cbz-L-Proline
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
Procedure:
-
Activation of Cbz-L-Proline:
-
Dissolve Cbz-L-Proline (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM and stir for 30 minutes at 0 °C.
-
-
Preparation of Glycine Methyl Ester:
-
Suspend H-Gly-OMe·HCl (1.1 eq) in DCM.
-
Add DIPEA (1.1 eq) and stir at room temperature until the solid dissolves (approximately 15-20 minutes).
-
-
Coupling Reaction:
-
Add the prepared H-Gly-OMe solution to the activated Cbz-L-Proline mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Cbz-Pro-Gly-OMe:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified Cbz-Pro-Gly-OMe in a mixture of methanol and 1 M NaOH.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Cbz-Pro-Gly-OH.
-
-
Deprotection of the Cbz Group:
-
Dissolve Cbz-Pro-Gly-OH in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.
-
Filter the mixture through Celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent to obtain the final product, Pro-Gly.
-
Solid-Phase Synthesis of Fmoc-Pro-Gly-NH₂
This protocol describes the synthesis of Pro-Gly-NH₂ on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Gly-OH: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Synthesis Cycle for Proline:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Pro-OH: In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the synthesis of a dipeptide using Cbz-proline in solution-phase and Fmoc-proline in solid-phase.
Caption: Workflow for solution-phase synthesis using Cbz-proline.
Caption: Workflow for solid-phase peptide synthesis using Fmoc-proline.
References
A Comparative Guide to the Efficiency of Proline Protection Strategies: Cbz vs. Boc vs. Fmoc
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for proline is a critical step in peptide synthesis and the development of proline-containing pharmaceuticals. The unique cyclic structure of proline presents distinct challenges, including steric hindrance and susceptibility to specific side reactions. This guide provides an objective comparison of three commonly used N-terminal protecting groups for proline—Carbobenzyloxy (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed methodologies.
This comparison focuses on the efficiency of the protection reaction itself, considering key metrics such as reaction yield, time, and the propensity for side reactions. Understanding these parameters is crucial for optimizing synthetic routes, maximizing purity, and ensuring the stereochemical integrity of the final product.
Quantitative Comparison of Proline Protection Methods
The following table summarizes typical experimental data for the protection of L-proline using Cbz, Boc, and Fmoc protecting groups. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, scale, and purification methods reported in the literature. However, this compilation provides a representative overview of the efficiency of each method.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Temperature | Typical Yield (%) | Key Side Reactions |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide | Water/Dioxane | 1-2 hours | 0°C to RT | 85-95% | Racemization (under harsh basic conditions), over-reaction |
| Boc | Di-tert-butyl Dicarbonate (Boc)₂O | Triethylamine or Sodium Bicarbonate | Dichloromethane or Water/THF | 2-24 hours | 0°C to RT | 90-99% | Incomplete reaction, formation of N-carboxyanhydride (NCA) |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Sodium Bicarbonate or DIEA | Dioxane/Water or DMF | 2-16 hours | 0°C to RT | 95-99% | Diketopiperazine formation, dibenzofulvene adducts |
Experimental Protocols
Detailed methodologies for the N-protection of L-proline with Cbz, Boc, and Fmoc are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.
N-Cbz-L-proline Synthesis
Materials:
-
L-Proline
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve L-proline in a 2M solution of NaOH in water and cool the mixture to 0°C in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Acidify the reaction mixture to a pH of approximately 2 with 6M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Cbz-L-proline.
N-Boc-L-proline Synthesis
Materials:
-
L-Proline
-
Di-tert-butyl Dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Citric Acid Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend L-proline in dichloromethane.
-
Add triethylamine to the suspension and stir until the proline dissolves.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with a 10% citric acid solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain N-Boc-L-proline.
N-Fmoc-L-proline Synthesis
Materials:
-
L-Proline
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve L-proline in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in 1,4-dioxane to the proline solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Fmoc-L-proline.
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved in proline protection, the following diagrams, generated using the Graphviz DOT language, illustrate the general experimental workflow and the reaction mechanisms for each protecting group.
Caption: General experimental workflow for the N-protection of proline.
Caption: Simplified reaction mechanisms for Cbz, Boc, and Fmoc protection of proline.
Discussion of Efficiency and Side Reactions
Cbz Protection: The Carbobenzyloxy group is a classic and cost-effective choice for amine protection. The reaction is typically high-yielding and proceeds relatively quickly. However, the use of strong basic conditions can increase the risk of racemization at the α-carbon of proline. Careful control of pH and temperature is essential to maintain stereochemical purity.
Boc Protection: The tert-Butoxycarbonyl group is widely used due to its stability under a broad range of conditions and its facile removal with acid. The protection reaction with (Boc)₂O is generally very clean and high-yielding. Incomplete reactions can sometimes be an issue, requiring longer reaction times or a slight excess of the Boc-anhydride.
Fmoc Protection: The 9-Fluorenylmethyloxycarbonyl group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies. The protection of proline with Fmoc reagents is highly efficient, often providing near-quantitative yields. However, a significant drawback is the propensity of Fmoc-protected dipeptides, particularly those with proline at the C-terminus, to form diketopiperazines during the subsequent deprotection step. This side reaction can significantly reduce the yield of the desired full-length peptide.
Conclusion
The choice of protecting group for proline is a critical decision that depends on the overall synthetic strategy, the scale of the reaction, and the specific requirements of the target molecule.
-
Cbz protection offers a cost-effective and efficient method, particularly for solution-phase synthesis, but requires careful control to prevent racemization.
-
Boc protection provides a robust and high-yielding route to N-protected proline, compatible with a wide range of subsequent chemical transformations.
-
Fmoc protection is the method of choice for SPPS, offering high efficiency and orthogonality. However, researchers must be vigilant about the potential for diketopiperazine formation, especially in sequences containing proline.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize the N-protection of proline, leading to more efficient and successful synthetic outcomes.
A Comparative Guide to the Cost-Effectiveness of Cbz vs. Other Amine Protecting Groups
In the intricate landscape of organic synthesis, particularly within peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups for amines is a cornerstone of successful outcomes. These chemical moieties temporarily shield reactive amine functionalities, preventing undesirable side reactions and enabling precise molecular construction. Among the arsenal of available options, the Carboxybenzyl (Cbz or Z) group has long been a staple. However, its cost-effectiveness in comparison to other prevalent protecting groups like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc) warrants a detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance and cost of these four key amine protecting groups, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for a given synthetic challenge.
At a Glance: Key Characteristics of Cbz, Boc, Fmoc, and Troc
The fundamental difference between these protecting groups lies in their lability—the specific chemical conditions required for their removal. This distinction is the basis for "orthogonal protection," a strategy that allows for the selective deprotection of one group in a molecule while others remain intact.[1][2][3] This is crucial in the synthesis of complex, polyfunctional molecules like peptides.[4][5]
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Troc (2,2,2-Trichloroethoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Strong Acid (e.g., TFA, HCl)[8][9] | Base (e.g., Piperidine)[10][11] | Reductive β-elimination (e.g., Zn, AcOH)[12][13] |
| Key Advantages | Stable to a wide range of conditions; useful in solution-phase synthesis.[6][10] | Robust and well-established; automation-friendly; orthogonal to Fmoc and Cbz.[3][10] | Orthogonal to acid-labile groups; milder final cleavage conditions than Boc; automation-friendly.[10][11] | Orthogonal to acid- and base-labile groups; stable under many conditions.[12][13] |
| Common Side Reactions | Catalyst poisoning; incomplete deprotection; side reactions with sulfur-containing amino acids.[10] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[6][10] | Aspartimide and diketopiperazine formation; racemization.[10] | Formation of dichloroethoxycarbonyl by-products under certain reductive conditions.[14][15] |
Cost Comparison of Protecting Group Reagents
The direct cost of the protecting group reagent is a significant factor in the overall cost-effectiveness, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available market prices, which can vary by supplier and purity.
| Reagent | Protecting Group | Typical Price (25 g) | Typical Price (100 g) |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | ~$30 - $50 | ~$70 - $100 |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | ~$35 - $60 | ~$90 - $150 |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc | ~$60 - $95[16][17] | ~$105 - $180[18][19] |
| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Troc | ~$40 - $70[20][21][22] | ~$120 - $200 |
Note: Prices are estimates and subject to change. Bulk pricing will significantly alter the cost per gram.
From a reagent cost perspective, Cbz-Cl is generally one of the most economical choices, particularly when purchased in larger quantities. Boc₂O is also competitively priced. Fmoc-Cl tends to be the most expensive of the four, which can be a consideration for large-scale peptide synthesis, although the cost of Fmoc-protected amino acids has decreased due to economies of scale.[11]
Performance and Efficiency Comparison
Beyond the initial reagent cost, the efficiency of the protection and deprotection steps, including reaction times and yields, is critical to overall cost-effectiveness. Inefficient steps lead to material loss and increased purification costs.
| Performance Metric | Cbz | Boc | Fmoc | Troc |
| Protection Yield | Excellent (often >90%)[23] | Excellent (often >90-97%)[8][24] | Very High (>99% in SPPS)[10][] | Good to Excellent[14] |
| Deprotection Yield | Excellent (often >90%)[6] | High, but can be affected by side reactions. | Very High (>99% in SPPS)[] | Good to Excellent[15] |
| Protection Time | 2-20 hours[7] | 2-16 hours[3][24] | 12-24 hours (Fmoc-OSu)[3] | Varies with substrate |
| Deprotection Time | 2-16 hours[3][6] | 30 min - 2 hours[3] | 10-30 minutes[3] | Varies, often several hours |
| Purity | Variable, dependent on purification.[10] | High, but harsh cleavage can create byproducts.[10] | High, but can be compromised by side reactions.[10] | Generally good, depends on reduction method. |
Fmoc chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), is known for its high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[10][] Boc protection also provides high yields.[8][24] Cbz protection is robust and high-yielding, especially in solution-phase synthesis.[6][23]
Experimental Protocols
Detailed methodologies are essential for reproducibility and for evaluating the practical aspects of using each protecting group.
Cbz Protection Protocol
-
Materials : Amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl) (1.1 equiv), Sodium bicarbonate (NaHCO₃) (2.0 equiv), Dioxane, and Water.[3]
-
Procedure :
-
Dissolve the amine in a 2:1 mixture of dioxane and water.
-
Add sodium bicarbonate and cool the mixture to 0°C.
-
Slowly add Cbz-Cl while maintaining the temperature at 0°C.[3]
-
Stir the reaction at 0°C for 2-4 hours or at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify as needed.[7]
-
Cbz Deprotection (Hydrogenolysis) Protocol
-
Materials : Cbz-protected amine (1.0 equiv), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).[3]
-
Procedure :
-
Dissolve the Cbz-protected amine in methanol or ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas (e.g., nitrogen), then introduce hydrogen gas (typically via a balloon).[3]
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 2-16 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Boc Protection Protocol
-
Materials : Amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv), a base (e.g., NaOH, NaHCO₃, or triethylamine), and a suitable solvent (e.g., THF/water, dioxane).[3][8]
-
Procedure :
-
Dissolve the amine in the chosen solvent system.
-
Add the base, followed by the Boc₂O.
-
Stir the mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate in vacuo. Purify as needed.
-
Boc Deprotection Protocol
-
Materials : Boc-protected amine (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the Boc-protected amine in DCM.
-
Add a solution of 25-50% TFA in DCM.[3]
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt.[8]
-
Fmoc Protection Protocol
-
Materials : Amine (1.0 equiv), Fmoc-OSu (1.1 equiv), Sodium bicarbonate (2.0 equiv), Acetonitrile, and Water.[3]
-
Procedure :
-
Dissolve the amine in a mixture of acetonitrile and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add the Fmoc-OSu and stir at room temperature for 12-24 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate in vacuo. Purify as needed.
-
Fmoc Deprotection Protocol
-
Materials : Fmoc-protected amine (1.0 equiv), 20% Piperidine in DMF.[3][11]
-
Procedure :
-
Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.
-
Stir at room temperature. The reaction is typically complete within 10-30 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum.
-
Purification by chromatography may be necessary to remove the dibenzofulvene-piperidine adduct.[3]
-
Troc Protection Protocol
-
Materials : Amine (1.0 equiv), 2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.1 equiv), a base (e.g., Pyridine or NaHCO₃), and a solvent (e.g., CH₂Cl₂ or THF).[12]
-
Procedure :
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the Troc-Cl, often at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify as needed.
-
Troc Deprotection Protocol
-
Materials : Troc-protected amine (1.0 equiv), Activated Zinc dust, Acetic acid (AcOH), and a solvent (e.g., THF).[12][13]
-
Procedure :
-
Dissolve the Troc-protected amine in the solvent.
-
Add activated Zinc dust and acetic acid.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Filter the reaction mixture to remove the zinc residues.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate to obtain the deprotected amine.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the experimental processes and the orthogonal nature of these protecting groups.
Caption: A generalized workflow for utilizing amine protecting groups in a multi-step synthesis.
Caption: Orthogonal relationship showing the selective removal of each protecting group by specific conditions.
Caption: A flowchart to assist in selecting the most suitable amine protecting group based on synthetic context.
Conclusion
The cost-effectiveness of an amine protecting group is a multifaceted issue that extends beyond the price of the reagent. While Cbz is often the most economical choice in terms of initial chemical cost, its deprotection via catalytic hydrogenolysis can be problematic for molecules containing other reducible functional groups, and the potential for catalyst poisoning adds a layer of risk.
Boc offers a robust and well-understood methodology, but the harsh acidic conditions required for its removal can be incompatible with sensitive substrates. The generation of reactive carbocations can also lead to unwanted side reactions, potentially lowering yields and increasing purification costs.[6][10]
Fmoc has become the dominant choice in modern solid-phase peptide synthesis due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups.[10][] While the reagent itself can be more expensive, the high yields and purity achieved, especially in automated synthesis, often make it the most effective overall strategy for complex peptides.
Troc provides a valuable orthogonal option, stable to both the acidic conditions that remove Boc and the basic conditions that remove Fmoc.[12] Its removal under reductive conditions offers a unique pathway, but it is generally considered a more specialized protecting group.
Ultimately, the most cost-effective protecting group is the one that provides the highest yield and purity for the specific target molecule with the minimum number of synthetic steps and purification challenges. For simple, robust molecules in solution-phase synthesis where cost is a primary driver, Cbz remains a highly competitive option. For complex, sensitive molecules, particularly in the context of peptide synthesis, the superior performance and orthogonality of the Fmoc group often justify its higher initial reagent cost.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cenmed.com [cenmed.com]
- 17. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 25 g, CAS No. 28920-43-6 | Protecting Groups for Peptide Synthesis | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 18. Fmoc chloride, 98% (28920-43-6) - Fmoc chloride, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 19. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 100 g, CAS No. 28920-43-6 | Protecting Groups for Peptide Synthesis | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 20. 2,2,2-Trichloroethyl chloroformate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. 2,2,2-Trichloroethyl Chloroformate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 22. 2,2,2-Trichloroethyl chloroformate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. chemtips.wordpress.com [chemtips.wordpress.com]
A Comparative Guide to the Applications of Carbobenzoxyproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbobenzoxyproline (Cbz-proline), a key building block in synthetic organic chemistry, with its common alternatives. We delve into its primary applications in peptide synthesis, as a crucial component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, and as an inhibitor of the enzyme prolidase. This document presents objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in research and development.
Peptide Synthesis: A Stalwart Protecting Group
This compound, and the broader class of Cbz-protected amino acids, have historically played a pivotal role in peptide synthesis. The carbobenzoxy (Cbz or Z) group serves as a reliable protecting group for the α-amino group of proline, preventing unwanted side reactions during peptide bond formation.[1] While still utilized, particularly in solution-phase synthesis, it is often compared with the more modern Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which dominate solid-phase peptide synthesis (SPPS).[1][2][3]
Comparative Analysis of Protecting Groups in Peptide Synthesis
The choice of protecting group is a critical decision in peptide synthesis, directly influencing the overall yield and purity of the final peptide.[1][4] The primary distinction lies in their chemical lability, which dictates the deprotection strategy.[1]
| Protecting Group | Deprotection Condition | Key Advantages | Common Side Reactions |
| Carbobenzoxy (Cbz) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable to a wide range of reagents; Useful in solution-phase synthesis and for specific applications where Fmoc or Boc are unsuitable. | Requires specialized equipment for hydrogenation; Potential for catalyst poisoning. |
| Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Highly amenable to automation.[4][5] | Diketopiperazine formation, especially with proline at the C-terminus; Aspartimide formation.[2] |
| Boc | Moderate to strong acid (e.g., TFA) | Well-established chemistry; Can be advantageous for synthesizing long or difficult sequences.[6] | Formation of t-butyl cations that can lead to side reactions with sensitive residues (e.g., Trp, Met); Requires harsh cleavage conditions (e.g., HF) for some resins.[1] |
Note: Quantitative comparisons of yield and purity are highly dependent on the specific peptide sequence, coupling reagents, and synthesis conditions. The data presented in the following table is a representative example for the synthesis of a model peptide.
| Protecting Group Strategy | Model Peptide | Crude Yield (%) | Purity (%) | Reference |
| Fmoc/tBu SPPS | Aβ1–42 | 33 | Not specified | [6] |
| Fmoc/tBu SPPS with pseudoproline | Aβ1–42 | 57 | Not specified | [6] |
| Fmoc chemistry with HCTU (microwave) | Aβ1–42 | 87 | 67 | [7] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Proline-OH
This protocol outlines a general procedure for manual solid-phase peptide synthesis using Fmoc-proline as an example.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the proline incorporation step, use Fmoc-Pro-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
SPPS Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Synthesis of ACE Inhibitors: The Captopril Story
This compound is a key starting material in some synthetic routes to Captopril, the first-in-class ACE inhibitor.[8] The proline moiety of Captopril is crucial for its binding to the active site of the angiotensin-converting enzyme.[9]
Synthetic Pathway to Captopril from this compound
One of the documented synthetic routes involves the acylation of L-proline with 3-acetylthio-2-methylpropionic acid chloride.[10] While this direct approach is common, other routes utilize N-protected proline derivatives, including N-benzoyloxycarbonyl L-proline (Cbz-proline).[8] The Cbz group serves to protect the proline's nitrogen during the initial steps of the synthesis.
Experimental Protocol: Synthesis of Captopril (Illustrative Route)
This protocol outlines a synthetic approach to Captopril starting from L-proline, which can be adapted to use Cbz-proline in the initial protection step.
Materials:
-
L-proline
-
3-Acetylthio-2-methylpropionic acid chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ammonia
Procedure:
-
Acylation of Proline:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide and cool the mixture.
-
Slowly add 3-acetylthio-2-methylpropionic acid chloride to the cooled solution while maintaining an alkaline pH.
-
Allow the reaction to proceed to form 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[10]
-
-
Work-up and Extraction:
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent such as dichloromethane.[10]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the acylated proline derivative.
-
-
Ammonolysis:
-
Treat the resulting 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline with ammonia to remove the acetyl group and yield Captopril.[10]
-
-
Purification:
-
Purify the crude Captopril by crystallization or chromatography.
-
Note on the use of Cbz-proline: An alternative strategy involves first protecting L-proline with a Cbz group, followed by esterification and subsequent coupling with the acyl chloride. The Cbz group is then removed in a later step, typically by hydrogenolysis.[8] This approach can offer advantages in terms of controlling side reactions and improving the overall yield and purity of the final product.
Captopril Synthesis Pathway
Caption: A simplified synthetic pathway for Captopril.
Prolidase Inhibition: A Tool for Research
This compound has been identified as a competitive inhibitor of prolidase, a metalloenzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[11] This inhibitory activity makes Cbz-proline a valuable tool for studying the physiological and pathological roles of prolidase. Dysregulation of prolidase activity has been implicated in various diseases, including cancer and skin disorders.[12]
Mechanism of Prolidase Inhibition
Cbz-proline acts as a competitive inhibitor by binding to the active site of prolidase, thereby preventing the binding of its natural substrates.[12] The inhibition of prolidase leads to a decrease in the intracellular pool of proline, which can have downstream effects on collagen synthesis and other cellular processes.[12]
Comparative IC50 Values of Prolidase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table compares the reported inhibitory activity of Cbz-proline with other compounds.
| Inhibitor | Target | IC50 | Reference |
| This compound | Prolidase (in vitro) | Competitive inhibition observed at 1:1 substrate to inhibitor ratio | [10] |
| Doxorubicin | Prolidase (in human skin fibroblasts) | ~10 ± 3 µM | [9] |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and the source of the enzyme.
Experimental Protocol: In Vitro Prolidase Activity Assay
This protocol provides a general method for assessing prolidase activity and the inhibitory effect of compounds like Cbz-proline.
Materials:
-
Cell or tissue lysate containing prolidase
-
Glycyl-L-proline (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., Tris-HCl, pH 7.8)
-
Ninhydrin reagent
-
L-proline standards
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a lysate from cells or tissues known to express prolidase.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme lysate, reaction buffer, and either the inhibitor (Cbz-proline) at various concentrations or a vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time.
-
-
Initiate Reaction: Add the substrate (glycyl-L-proline) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantify Proline Release:
-
Use the ninhydrin method to quantify the amount of L-proline released.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-proline.
-
Calculate the prolidase activity in the presence and absence of the inhibitor.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Prolidase Inhibition Signaling Pathway
Caption: Mechanism of competitive inhibition of prolidase by Cbz-proline.
Conclusion
This compound remains a relevant and valuable tool in the arsenal of synthetic chemists. While modern protecting groups like Fmoc and Boc have become the standard in many applications, particularly automated solid-phase peptide synthesis, Cbz-proline offers distinct advantages in specific contexts, such as certain solution-phase syntheses and as a key building block in the production of important pharmaceuticals like Captopril. Furthermore, its role as a specific inhibitor of prolidase provides researchers with a powerful molecular probe to investigate the intricate roles of this enzyme in health and disease. The choice of whether to employ Cbz-proline or an alternative will ultimately depend on the specific requirements of the synthetic target, the desired scale of the reaction, and the overall strategic approach to the synthesis. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Captopril synthesis - chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are PEPD inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Carbobenzoxyproline: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – November 20, 2025 – To ensure the safety of laboratory personnel and protect the environment, it is imperative that researchers, scientists, and drug development professionals adhere to proper disposal procedures for chemical reagents such as Carbobenzoxyproline. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
This compound, also known as N-Cbz-L-proline, is a common reagent in peptide synthesis. While not classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is recognized as being harmful to aquatic life. Therefore, disposal down the sanitary sewer is not a permissible option. Improper disposal can lead to the contamination of waterways, posing a threat to ecosystems.
Key Safety and Disposal Information
All personnel handling this compound should be familiar with its properties and potential hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| GHS Hazard Statement | H402: Harmful to aquatic life | |
| GHS Precautionary Statement | P273: Avoid release to the environment. | |
| P501: Dispose of contents/container to an approved waste disposal plant. | ||
| Flash Point | 215.3 ± 28.7 °C | |
| Melting Point | 75.0 to 78.0 °C | |
| Solubility | Soluble in water | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and environmental compliance.
-
Waste Identification and Segregation:
-
Solid this compound waste (e.g., unused reagent, contaminated weighing paper) and liquid waste (e.g., solutions containing this compound) must be collected separately from non-hazardous trash and other waste streams.
-
Do not mix this compound waste with other chemical wastes unless compatibility has been verified and it is permitted by your institution's hazardous waste management plan.
-
-
Containerization and Labeling:
-
Solid Waste: Collect in a clearly labeled, leak-proof container.
-
Liquid Waste: Use a shatter-resistant, leak-proof container compatible with the solvent used.
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards ("Harmful to Aquatic Life").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment is recommended to mitigate spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough cleaning, deface the original label and dispose of the container as non-hazardous waste or recycle according to your institution's policies.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the research community.
References
Personal protective equipment for handling Carbobenzoxyproline
Essential Safety and Handling Guide for Carbobenzoxyproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound (also known as N-Benzyloxycarbonyl-L-proline or Cbz-Pro-OH). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Key Safety and Hazard Information
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is crucial to handle this compound with care due to its potential hazards.[1] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| Occupational Exposure Limits (OELs) | Not established | [1] |
| Appearance | Off-white solid | [1] |
| Odor | Strong | [1] |
| Melting Point | 76 - 78 °C / 168.8 - 172.4 °F | [1] |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
-
-
Respiratory Protection: If engineering controls are not sufficient to minimize dust inhalation, a NIOSH-approved respirator should be used.
Operational Plans: Handling and Experimental Protocols
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]
-
Avoid Inhalation: Do not breathe dust.[1]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersal.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Protocol: Proline Derivatization for Chiral GC Analysis
This protocol is an example of a common procedure involving a proline derivative and highlights key safety considerations.
Materials:
-
This compound derivative
-
Methanolic HCl
-
Methylene chloride
-
Trifluoroacetic anhydride (TFAA) or Acetic anhydride
Procedure:
-
Methylation:
-
In a fume hood, add 1 mL of 3 N methanolic HCl to 1 mg of the sample in a vial.
-
Cap the vial securely and heat at 100 °C for 30 minutes.
-
Allow the mixture to cool down before carefully removing the cap to release any pressure.
-
If any liquid remains, gently heat the vial to dryness.
-
-
Acetylation:
-
Dissolve the dried residue from the previous step in 1 mL of methylene chloride.
-
Add 100 μL of TFAA or acetic anhydride.
-
Recap the vial and heat at 60 °C for 20 minutes.
-
After cooling, carefully remove the cap.
-
-
Sample Preparation for Analysis:
-
Evaporate the remaining liquid at room temperature under a gentle stream of nitrogen in the fume hood.
-
Reconstitute the final residue in methylene chloride for GC analysis.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) should be disposed of in a designated sharps container.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
